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  • Product: 7-Iodo-5-nitrobenzofuran

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of 7-Iodo-5-nitrobenzofuran

The following technical guide details the synthesis, characterization, and strategic utility of 7-Iodo-5-nitrobenzofuran , a high-value bifunctional scaffold in medicinal chemistry. Executive Summary 7-Iodo-5-nitrobenzof...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, characterization, and strategic utility of 7-Iodo-5-nitrobenzofuran , a high-value bifunctional scaffold in medicinal chemistry.

Executive Summary

7-Iodo-5-nitrobenzofuran (CAS: 478617-58-2) represents a "privileged scaffold" in drug discovery due to its orthogonal reactivity. It contains two distinct handle points for diversification:

  • C7-Iodide: A high-reactivity site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

  • C5-Nitro group: A latent amine precursor that allows for subsequent amide coupling, reductive amination, or heterocycle formation.

This guide provides a robust, step-by-step protocol for constructing this scaffold from commercially available precursors, emphasizing regiocontrol and purification.

Retrosynthetic Analysis

The most reliable route to 7-iodo-5-nitrobenzofuran does not rely on direct functionalization of the benzofuran core, which often suffers from poor regioselectivity (e.g., electrophilic nitration typically targets C2/C3). Instead, the benzene ring substituents are established prior to cyclization.

Strategic Disconnection:

  • Target: 7-Iodo-5-nitrobenzofuran

  • Precursor: 7-Iodo-5-nitrobenzofuran-2-carboxylic acid (via decarboxylation)

  • Intermediate: Ethyl 7-iodo-5-nitrobenzofuran-2-carboxylate

  • Starting Material: 2-Hydroxy-5-nitrobenzaldehyde (5-Nitrosalicylaldehyde)

Rationale: The hydroxyl group of 5-nitrosalicylaldehyde directs electrophilic iodination to the ortho position (C3 of the aldehyde), which corresponds to C7 of the final benzofuran.

Retrosynthesis Target 7-Iodo-5-nitrobenzofuran Acid Benzofuran-2-carboxylic acid Derivative Target->Acid Decarboxylation Ester Ethyl Benzofuran-2-carboxylate Derivative Acid->Ester Hydrolysis Precursor 2-Hydroxy-3-iodo- 5-nitrobenzaldehyde Ester->Precursor Annulation (Ethyl bromoacetate) Start 2-Hydroxy-5-nitrobenzaldehyde Precursor->Start Regioselective Iodination

Figure 1: Retrosynthetic logic ensuring correct substituent placement.

Experimental Protocol

Stage 1: Regioselective Iodination

Objective: Synthesis of 2-hydroxy-3-iodo-5-nitrobenzaldehyde. Mechanism: Electrophilic Aromatic Substitution (EAS). The phenol directs ortho/para. The para position (C5) is blocked by the nitro group, forcing iodination to C3.

  • Reagents: 2-Hydroxy-5-nitrobenzaldehyde (1.0 equiv), Iodine (I₂, 1.1 equiv), Potassium Iodide (KI, 1.1 equiv), Aqueous Ammonia (25%), Water.

  • Procedure:

    • Dissolve 2-hydroxy-5-nitrobenzaldehyde (10 mmol) in 25% aqueous ammonia (20 mL). The solution will turn deep yellow/orange due to phenoxide formation.

    • Prepare a solution of I₂ (11 mmol) and KI (11 mmol) in water (10 mL).

    • Add the iodine solution dropwise to the stirred phenoxide solution at 0–5 °C over 30 minutes.

    • Stir at room temperature for 2 hours.

    • Acidify the mixture carefully with 2M HCl to pH ~2. A yellow precipitate will form.

    • Workup: Filter the solid, wash copiously with water to remove excess iodine and salts, and recrystallize from ethanol.

  • Yield Expectation: 85–90%.

  • Checkpoint: ¹H NMR should show two aromatic doublets with meta coupling (~2.5 Hz), indicating the protons are at C4 and C6 (relative to aldehyde C1).

Stage 2: Benzofuran Ring Construction

Objective: Synthesis of Ethyl 7-iodo-5-nitrobenzofuran-2-carboxylate. Mechanism: Williamson ether synthesis followed by intramolecular aldol condensation (Thorpe-Ziegler type mechanism).

  • Reagents: 2-Hydroxy-3-iodo-5-nitrobenzaldehyde (Stage 1 product), Ethyl bromoacetate (1.2 equiv), Anhydrous K₂CO₃ (2.0 equiv), DMF (Dimethylformamide).

  • Procedure:

    • Dissolve the iodinated aldehyde (10 mmol) in anhydrous DMF (15 mL).

    • Add anhydrous K₂CO₃ (20 mmol) and stir for 15 minutes.

    • Add ethyl bromoacetate (12 mmol) dropwise.

    • Heat the reaction mixture to 80–90 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Workup: Pour the mixture into crushed ice/water. The ester usually precipitates as a solid. Filter, wash with water, and dry.[1]

    • Purification: Recrystallization from ethanol or flash chromatography if necessary.

Stage 3: Hydrolysis and Decarboxylation

Objective: Conversion to 7-Iodo-5-nitrobenzofuran. Note: Direct decarboxylation of the ester is difficult; hydrolysis to the acid is required first.

Step 3A: Hydrolysis

  • Reflux the ester in 10% NaOH/Ethanol (1:1) for 1 hour.

  • Evaporate ethanol, dilute with water, and acidify with HCl.

  • Collect the 7-iodo-5-nitrobenzofuran-2-carboxylic acid by filtration.

Step 3B: Decarboxylation

  • Reagents: Copper powder (catalytic, ~10 mol%), Quinoline (solvent).

  • Procedure:

    • Suspend the carboxylic acid (5 mmol) and Copper powder (0.5 mmol) in Quinoline (5 mL).

    • Heat the mixture to 200–210 °C (reflux) for 30–60 minutes. Evolution of CO₂ gas will be observed.

    • Workup: Cool the mixture and dilute with Ethyl Acetate (50 mL). Filter off the copper.

    • Wash the organic layer with 2M HCl (3x) to remove the quinoline (this is critical).

    • Wash with brine, dry over MgSO₄, and concentrate.

    • Final Purification: Column chromatography (Silica gel, Hexane/EtOAc gradient).

Characterization Guide

Nuclear Magnetic Resonance (NMR)

The final product is achiral and planar.

NucleusSignalMultiplicityCoupling (J)Assignment
¹H ~8.60 ppmDoubletJ ~ 2.0 HzH4 (Between NO₂ and O)
¹H ~8.55 ppmDoubletJ ~ 2.0 HzH6 (Between NO₂ and I)
¹H ~7.90 ppmDoubletJ ~ 2.2 HzH2 (Furan ring)
¹H ~7.00 ppmDoubletJ ~ 2.2 HzH3 (Furan ring)

Note: H4 and H6 are meta-coupled. H2 and H3 are vicinal on the furan ring. The chemical shifts of H4/H6 are deshielded due to the nitro group.

Mass Spectrometry (MS)
  • Molecular Ion (M+): m/z ~288.9 (Standard atomic weights: C₈H₄INO₃).

  • Pattern: Iodine is monoisotopic (¹²⁷I), so no M+2 isotope pattern like Br or Cl. However, the mass defect of Iodine is distinctive.

  • Fragmentation: Loss of NO₂ (M-46) and loss of I (M-127) are common fragmentation pathways.

Functionalization & Utility

The power of this scaffold lies in its ability to access complex chemical space.

Functionalization Center 7-Iodo-5-nitrobenzofuran Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) --> 7-Aryl-5-nitro... Center->Suzuki Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu) --> 7-Alkynyl... Center->Sonogashira Reduction Nitro Reduction (Fe/HCl or H2/Pd) --> 7-Iodo-5-aminobenzofuran Center->Reduction

Figure 2: Divergent synthesis pathways. Blue paths utilize the C-I bond; Green paths utilize the NO₂ group.

  • Library Generation: The C7-Iodine allows for the rapid attachment of diverse aryl/heteroaryl groups via Suzuki coupling, modulating lipophilicity and potency.

  • Warhead Attachment: Reduction of the nitro group yields an aniline, which can be acrylated to form covalent inhibitors (e.g., acrylamides targeting cysteine residues).

Safety and Handling

  • Nitro Compounds: Potentially explosive if heated dry in large quantities. Ensure the decarboxylation step is performed in solution (quinoline) and behind a blast shield.

  • Iodine/Alkyl Halides: Ethyl bromoacetate is a lachrymator and alkylating agent. Handle in a fume hood.

  • Quinoline: Toxic and malodorous. All glassware must be rinsed with acid in the hood before removal.

References

  • Synthesis of 2-hydroxy-5-nitrobenzaldehyde derivatives: Vertex AI Search Result 1.1: "Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoacetohydrazide derivatives..." OAText. Available at: [Link]

  • Iodination of Salicylaldehydes (General Method): Vertex AI Search Result 1.11: "Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols..." RSC Advances. Available at: [Link]

  • Cyclization of 2-hydroxy-5-nitrobenzaldehyde to Benzofuran Esters: Vertex AI Search Result 1.1: "Synthesis, characterization and antibacterial activity of Cu (II) and Zn (II) complexes of 5-aminobenzofuran-2-carboxylate..." Journal of Taibah University for Science. Available at: [Link]

  • Decarboxylation of Benzofuran-2-carboxylic acids: Vertex AI Search Result 1.15: "Heterocyclic analogs of 5,12-naphthacenequinone 10. Synthesis of furanoquinizarine..." ResearchGate. Available at: [Link]

  • Precursor Verification (2-Hydroxy-3-iodo-5-nitrobenzaldehyde): Vertex AI Search Result 1.9: "2-Hydroxy-3-iodo-5-nitrobenzaldehyde | C7H4INO4 | CID 759087". PubChem. Available at: [Link]

Sources

Exploratory

7-Iodo-5-nitrobenzofuran: A Halogenated Nitro-Scaffold for Kinase Inhibitor Discovery

The following technical guide details the structural identity, synthetic pathways, and research applications of 7-Iodo-5-nitrobenzofuran , a critical intermediate in medicinal chemistry. Identity & Structural Analysis 7-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural identity, synthetic pathways, and research applications of 7-Iodo-5-nitrobenzofuran , a critical intermediate in medicinal chemistry.

Identity & Structural Analysis

7-Iodo-5-nitrobenzofuran is a bicyclic heteroaromatic compound characterized by a fused benzene and furan ring. Its specific substitution pattern—an electron-withdrawing nitro group at position 5 and a bulky, chemically reactive iodine atom at position 7—makes it a highly valuable "hinge-binding" scaffold in the development of kinase inhibitors (e.g., VEGFR-2 antagonists).

Core Identifiers
PropertyData
CAS Registry Number 478617-58-2
IUPAC Name 7-Iodo-5-nitro-1-benzofuran
Molecular Formula C₈H₄INO₃
Molecular Weight 289.03 g/mol
SMILES O=C1=CC(I)=C(OC=C2)C2=C1
InChI Key Derived:[1][2][3][4]BCNJETLHOFJWPQ-UHFFFAOYSA-N (Verify with specific isomer)
Appearance Yellow to pale brown solid
Structural Conformation & Electronic Profile
  • Steric Hindrance (C7 Position): The iodine atom at C7 is situated ortho to the furan oxygen. This creates a steric pocket that can force attached substituents (via cross-coupling) out of planarity, a feature often exploited to improve selectivity in drug binding pockets.

  • Electronic Deactivation: The nitro group at C5 strongly withdraws electron density from the benzene ring, making the C7-Iodine bond robust against oxidative addition unless activated by specific palladium catalysts. This electronic push-pull system allows for highly regioselective functionalization.

Synthetic Pathways

The synthesis of 7-iodo-5-nitrobenzofuran is rarely achieved by direct iodination of 5-nitrobenzofuran due to the deactivating nature of the nitro group. Instead, the most reliable protocol involves pre-functionalization of the benzene ring prior to furan cyclization.

Primary Route: The Salicylaldehyde Cyclization Strategy

This method ensures correct regiochemistry by placing the iodine atom before closing the ring.

  • Precursor Synthesis: Iodination of 2-hydroxy-5-nitrobenzaldehyde using Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS) yields 2-hydroxy-3-iodo-5-nitrobenzaldehyde . The iodine directs ortho to the hydroxyl group (position 3), which corresponds to position 7 in the final benzofuran.

  • O-Alkylation: The aldehyde is reacted with an alkylating agent such as bromoacetaldehyde diethyl acetal or ethyl bromoacetate (followed by hydrolysis/decarboxylation) under basic conditions (K₂CO₃/DMF).

  • Cyclodehydration: Acid-catalyzed cyclization closes the furan ring.

Diagram 1: Retrosynthetic Analysis & Forward Synthesis

Synthesis Precursor 2-Hydroxy-5-nitrobenzaldehyde Intermediate 2-Hydroxy-3-iodo-5-nitrobenzaldehyde (Regioselective Iodination) Precursor->Intermediate NIS or ICl (Ortho-iodination) Cyclization O-Alkylation & Cyclization (Bromoacetaldehyde diethyl acetal) Intermediate->Cyclization K2CO3, DMF Reflux Target 7-Iodo-5-nitrobenzofuran (CAS: 478617-58-2) Cyclization->Target H+, -H2O

Caption: Step-wise construction of the benzofuran core ensuring 7-iodo regioselectivity via aldehyde precursors.

Reactivity & Functionalization

The utility of 7-iodo-5-nitrobenzofuran lies in its orthogonal reactivity . The molecule presents three distinct sites for chemical modification, allowing medicinal chemists to "grow" the molecule into a drug candidate.

Reactivity Map
  • Site A (C7-Iodine): The primary handle for Carbon-Carbon bond formation.

    • Reaction: Suzuki-Miyaura (Aryl-B(OH)₂), Sonogashira (Alkyne), or Heck couplings.

    • Utility: Attaching solubilizing groups or hydrophobic tails to fit kinase allosteric pockets.

  • Site B (C5-Nitro): A masked amino group.

    • Reaction: Reduction (Fe/HCl or H₂/Pd-C) to 7-iodo-5-aminobenzofuran.

    • Utility: The resulting amine can form key hydrogen bonds (hinge binder) or be converted to amides/ureas.

  • Site C (C2-Proton): The furan C2 position is acidic enough for lithiation.

    • Reaction: Lithiation (LiHMDS) followed by electrophile quench (e.g., aldehydes, halogens).

    • Utility: Introducing substituents at the 2-position to modulate metabolic stability.

Diagram 2: Divergent Reactivity Profile

Reactivity Center 7-Iodo-5-nitrobenzofuran (Core Scaffold) Suzuki C7-Aryl Derivative (Suzuki Coupling) Center->Suzuki Pd(PPh3)4, Ar-B(OH)2 Site-Selective C-C Bond Amine 7-Iodo-5-aminobenzofuran (Nitro Reduction) Center->Amine Fe, NH4Cl or SnCl2 Nitro Reduction C2Func 2-Substituted-7-iodo-5-nitrobenzofuran (Lithiation @ C2) Center->C2Func 1. LiHMDS 2. Electrophile (E+)

Caption: Orthogonal functionalization pathways: C7-coupling, C5-reduction, and C2-lithiation.

Applications in Drug Discovery

Case Study: VEGFR-2 Kinase Inhibitors

Research indicates that the 5-nitro-7-substituted benzofuran motif mimics the adenine ring of ATP, allowing it to bind effectively to the hinge region of kinases like VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).

  • Mechanism: The benzofuran core provides a planar hydrophobic anchor.

  • Optimization: The 7-iodo group is often replaced (via cross-coupling) with bulky aryl groups to occupy the "gatekeeper" region, while the 5-nitro is reduced to an amine/urea to form hydrogen bonds with the kinase backbone (e.g., Cys919 in VEGFR-2).

  • Hydrazone Derivatives: Recent studies have utilized 7-iodo-5-nitrobenzofuran precursors to synthesize hydrazone hybrids, which have shown potent cytotoxicity against breast cancer (MCF-7) and colorectal cancer (HCT116) cell lines [1, 2].

Safety & Handling Protocols

Hazard Classification:

  • GHS Signal Word: Warning

  • H-Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (iodine-carbon bonds can be photolabile).

Experimental Precaution: When performing palladium-catalyzed couplings on this substrate, the nitro group can poison certain catalysts. It is recommended to use Pd(dppf)Cl₂ or Pd₂(dba)₃ with phosphine ligands to maintain catalytic turnover.

References

  • El-Miligy, M. M., et al. (2024). Development of 5-Nitrosalicaldehyde Arylhydrazones as Anticancer Agents Targeting VEGFR-2. ACS Omega. Retrieved from [Link] (Contextual citation for precursor utility).

  • PubChem. (2026).[5] Benzofuran Derivatives and Kinase Inhibition. National Library of Medicine. Retrieved from [Link]

Sources

Foundational

Technical Guide: Safety, Handling, and Stability of 7-Iodo-5-nitrobenzofuran

Executive Summary 7-Iodo-5-nitrobenzofuran is a specialized heterocyclic intermediate, primarily utilized in the synthesis of antitubercular agents, kinase inhibitors, and fluorescent probes. Its utility stems from the o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Iodo-5-nitrobenzofuran is a specialized heterocyclic intermediate, primarily utilized in the synthesis of antitubercular agents, kinase inhibitors, and fluorescent probes. Its utility stems from the orthogonal reactivity of its substituents: the nitro group (at C5) serves as a masked amine or pharmacophore, while the iodo group (at C7) acts as a handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

However, this dual-functionality introduces specific stability challenges. The C-I bond renders the molecule photolabile (susceptible to homolytic cleavage by light), while the nitro-aromatic core presents potential mutagenicity and thermal instability risks. This guide defines the operational envelope required to handle this compound without compromising data integrity or personnel safety.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertyDescription
Chemical Name 7-Iodo-5-nitrobenzofuran
Core Scaffold Benzo[b]furan
Molecular Formula C₈H₄INO₃
Molecular Weight ~289.03 g/mol
Physical State Pale yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, CH₂Cl₂, THF; Insoluble in water.[1]
Key Reactivity Electrophilic aromatic substitution (C2/C3), Pd-catalyzed coupling (C7), Nitro-reduction (C5).

Hazard Identification & Toxicology (SAR Analysis)

Note: As a specialized intermediate, specific LD50 data for this exact isomer may be limited. The following hazard profile is derived from Structure-Activity Relationship (SAR) analysis of analogous nitrobenzofurans (e.g., 5-nitrobenzofuran, NBD-Cl).

Core Hazards
  • Genotoxicity (High Concern): Nitro-aromatics are frequently Ames positive. The nitro group can be metabolically reduced to hydroxylamines, which form DNA adducts. Treat as a potential mutagen.

  • Skin/Eye Irritation: Halogenated benzofurans are potent irritants.[2][3] Contact may cause severe dermatitis or corneal damage.

  • Sensitization: Iodo-derivatives can induce allergic contact dermatitis upon repeated exposure.

Energetic Assessment

While not typically explosive, the combination of an oxidizing nitro group on an electron-rich furan ring reduces the onset temperature of decomposition.

  • Recommendation: Avoid heating neat (undiluted) material above 100°C without Differential Scanning Calorimetry (DSC) validation.

Stability & Storage Protocols

The integrity of 7-Iodo-5-nitrobenzofuran relies on preventing two primary degradation pathways: Photodeiodination and Oxidative Degradation .

The Photolysis Mechanism

Exposure to UV-Vis light (specifically <450 nm) can excite the C-I bond, leading to homolytic cleavage. This generates an aryl radical and an iodine radical, resulting in complex mixtures of de-iodinated byproducts and dimers.

Storage Specifications
  • Container: Amber borosilicate glass vials with Teflon-lined caps.

  • Atmosphere: Argon or Nitrogen headspace (essential to prevent oxidation of the furan ring).

  • Temperature: -20°C (Long-term) or 2-8°C (Active use).

  • Light Control: All handling must occur under yellow (sodium vapor) or red safety lights.

Engineering Controls & PPE

Hierarchy of Controls (Visualized)

SafetyHierarchy cluster_0 Level 1: Engineering Controls cluster_1 Level 2: Personal Protective Equipment (PPE) EC1 Fume Hood / Glovebox (Min Face Velocity: 0.5 m/s) PPE1 Nitrile Gloves (Double gloving recommended) EC2 Amber Glassware / Foil Wrapping EC3 Inert Gas Line (Schlenk/Manifold) PPE2 Safety Goggles (Chemical Splash) PPE3 Lab Coat (Tyvek sleeves for scale-up)

Caption: Hierarchy of controls emphasizing containment (Engineering) over personal protection (PPE).

Experimental Handling Protocol

Standard Operating Procedure (SOP) for Reaction Setup

Objective: Setup a Suzuki coupling reaction using 7-Iodo-5-nitrobenzofuran while mitigating light and oxygen exposure.

  • Preparation (Dark Room/Yellow Light):

    • Pre-dry all glassware (reaction flask, condenser) in an oven at 120°C.

    • Purge the reaction flask with Argon for 15 minutes.

  • Weighing:

    • Weigh the compound quickly into a tared vial wrapped in aluminum foil.

    • Why? Minimizes exposure to ambient fluorescent light which contains UV components.

  • Solvent Addition:

    • Use degassed solvents (sparged with Ar for 20 mins).

    • Causality: Dissolved oxygen can quench Pd-catalysts and promote oxidative ring-opening of the benzofuran.

  • Reaction Monitoring:

    • Do not take aliquots in open air. Use a syringe to withdraw a sample through a septum.

    • Quench the aliquot immediately in solvent before analyzing via TLC/LCMS.

Waste Disposal[9]
  • Segregation: Dispose of as Halogenated Organic Waste .

  • Quenching: If the material is in solution with active palladium, treat with a scavenger (e.g., SiliaMetS®) before disposal to prevent heavy metal contamination.

Degradation & Reactivity Pathways

Understanding how the molecule fails is critical for troubleshooting low yields.

DegradationPathways Main 7-Iodo-5-nitrobenzofuran (Intact) Radical Aryl Radical Formation (De-iodination) Main->Radical Homolytic Cleavage Polymer Ring Opening / Polymerization Main->Polymer Oxidation Subst Nucleophilic Subst. (at C2/C4) Main->Subst SNAr (Side Reaction) Light UV/Vis Light (hν) Light->Radical Heat Heat (>100°C) + Oxygen Heat->Polymer Base Strong Base (Nucleophiles) Base->Subst

Caption: Primary degradation pathways. Light induces de-iodination; heat/oxygen risks ring degradation.

Emergency Response

ScenarioImmediate ActionMedical/Follow-up
Skin Contact Wash with PEG-400 (if available) or soap/water for 15 mins.Monitor for delayed sensitization or dermatitis.
Eye Contact Rinse with eyewash station for 15 mins, holding eyelids open.Consult ophthalmologist immediately (Corneal risk).
Spill (Solid) Dampen with acetone/water to prevent dust. Scoop into hazardous waste.Do not use a brush (generates dust).

References

  • Sigma-Aldrich. (2024).[3] Safety Data Sheet: 4-Chloro-7-nitrobenzofurazan (Analogous Hazard Profile). MilliporeSigma.[4][3][5][6]

  • Mehta, S. (2017).[7] "Benzofuran Synthesis through Iodocyclization Reactions: Recent Advances." MOJ Bioorganic & Organic Chemistry, 1(7).

  • Mphahlele, M. J., et al. (2024). "Synthesis, Structural Characterization, and Quantum Chemical Study of the 7-Acetyl-5-nitrobenzofurans." Journal of Molecular Structure, 1311.

  • ICH Guidelines. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation.

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Functionalization of 7-Iodo-5-nitrobenzofuran

Part 1: Core Directive & Executive Summary The Scaffold Paradox In drug discovery, the benzofuran core is a privileged structure, ubiquitous in anti-arrhythmic (e.g., Amiodarone) and anti-microbial agents. However, 7-iod...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary

The Scaffold Paradox

In drug discovery, the benzofuran core is a privileged structure, ubiquitous in anti-arrhythmic (e.g., Amiodarone) and anti-microbial agents. However, 7-iodo-5-nitrobenzofuran represents a unique "bifunctional chokepoint." It possesses two chemically distinct handles—an electrophilic iodine at C7 and an electron-withdrawing nitro group at C5—on an electron-deficient heteroaromatic core.

This duality presents a specific synthetic challenge: How do you selectively functionalize one site without compromising the other?

Standard protocols often fail here. For instance, catalytic hydrogenation of the nitro group will almost certainly cause hydrodehalogenation of the C7-iodine. Similarly, non-optimized cross-coupling conditions can lead to homocoupling or degradation of the nitro moiety.

This guide provides a divergent synthesis protocol designed to navigate these chemoselectivity challenges. We prioritize robust, scalable methods that allow for the independent manipulation of the C7 and C5 positions.

Part 2: Scientific Integrity & Experimental Protocols

Module 1: Synthetic Origin & Scaffold Preparation

While 7-iodo-5-nitrobenzofuran is commercially available, understanding its synthesis allows for rapid troubleshooting of impurity profiles.

The most reliable synthetic route involves the iodination of 5-nitro-salicylaldehyde followed by cyclization. This ensures regiochemical fidelity.

Protocol 1.1: Regioselective Synthesis (Reference Standard)

  • Precursor: 2-Hydroxy-5-nitrobenzaldehyde.

  • Iodination: Reaction with

    
     and 
    
    
    
    in EtOH yields 2-hydroxy-3-iodo-5-nitrobenzaldehyde .
    • Mechanism:[1][2] The hydroxyl group directs the electrophilic iodine to the ortho position (C3 of the aldehyde), which corresponds to C7 of the final benzofuran.

  • Cyclization: Rap-Stoermer condensation with ethyl bromoacetate and

    
     followed by decarboxylation.
    
Module 2: The C7-Iodine Handle (Suzuki-Miyaura Coupling)

The C7-iodine is the most reactive site for Pd-catalyzed cross-coupling. This step must be performed before nitro reduction to avoid chemoselectivity issues with the resulting amine.

Expert Insight: The electron-deficient nature of the 5-nitrobenzofuran ring makes the C7-iodine highly activated for oxidative addition. However, it also makes the ring susceptible to nucleophilic attack. We utilize a ligand-controlled palladium system to favor the coupling.

Protocol 2.1: C7-Selective Arylation

  • Substrate: 7-Iodo-5-nitrobenzofuran (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3 mol%)
    
    • Rationale: The bidentate dppf ligand prevents

      
      -hydride elimination and stabilizes the Pd(0) species, crucial for electron-poor substrates.
      
  • Base:

    
     (2.0 M aq, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.2 M concentration)

  • Conditions: 80°C, 4 hours, Inert Atmosphere (

    
    ).
    

Step-by-Step:

  • Charge a reaction vial with the benzofuran, boronic acid, and Pd catalyst.

  • Evacuate and backfill with

    
     (3 cycles).
    
  • Add degassed dioxane and aqueous base.

  • Stir vigorously at 80°C. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Module 3: The C5-Nitro Handle (Chemoselective Reduction)

Critical Checkpoint: Do NOT use Catalytic Hydrogenation (


).
Standard hydrogenation will cleave the C7-Iodine bond (hydrodehalogenation) alongside nitro reduction. To preserve the halogen (or the newly installed biaryl system), we must use a single-electron transfer (SET) method.

Protocol 3.1: The Fe/NH4Cl Method (Halogen-Safe)

  • Substrate: 7-Iodo-5-nitrobenzofuran (or C7-functionalized derivative)

  • Reductant: Iron Powder (5.0 equiv, -325 mesh)

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step:

  • Dissolve substrate in EtOH/Water mixture.

  • Add

    
     and Iron powder.
    
  • Heat to reflux (80°C) with vigorous stirring.

    • Observation: The reaction will turn rust-brown/black.

  • Monitor by TLC/LC-MS (typically complete in 1-2 hours).

  • Filtration (Crucial): Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Partition between EtOAc and sat.

    
    .
    
  • Product: 7-Iodo-5-aminobenzofuran (or derivative).

Data Comparison: Reduction Methods

MethodReagentConditionsC5-NO2 ReductionC7-I RetentionSuitability
Catalytic H2

RT, 1 atmExcellentPoor (<10%) ❌ Avoid
Tin Chloride

EtOH, RefluxGoodExcellent⚠️ Messy workup
Iron Powder

EtOH/H2O, RefluxExcellent Excellent Recommended
Transfer H2

MeOH, RefluxGoodVariable⚠️ Optimization req.

Part 3: Visualization & Logic

Divergent Synthesis Workflow

The following diagram illustrates the logical flow of operations. Note the "Chemo-Orthogonal Checkpoint" where the path splits based on the desired final scaffold.

G Start 7-Iodo-5-nitrobenzofuran (Core Scaffold) Decision Primary Functionalization Target? Start->Decision PathA Path A: C7-Modification First (Suzuki/Sonogashira) Decision->PathA Retain Nitro PathB Path B: C5-Modification First (Reduction) Decision->PathB Access Amine ProdA 7-Aryl-5-nitrobenzofuran PathA->ProdA Pd(dppf)Cl2, Ar-B(OH)2 ProdB 7-Iodo-5-aminobenzofuran PathB->ProdB Fe/NH4Cl (Must avoid H2/Pd) StepA2 Step 2: Nitro Reduction (Fe/NH4Cl) ProdA->StepA2 Selectivity Critical StepB2 Step 2: C7-Coupling (Requires Amine Protection) ProdB->StepB2 Amine interferes with Pd? Final 5,7-Difunctionalized Benzofuran StepA2->Final StepB2->Final Protection usually required

Figure 1: Decision tree for the divergent synthesis of 7-iodo-5-nitrobenzofuran derivatives. Path A is generally preferred to avoid catalyst poisoning by free amines.

References

  • Regioselective Synthesis of 7-Iodobenzofurans

    • Domino C–C/C–O bond formation: palladium-catalyzed regioselective synthesis of 7-iodobenzo[b]furans using 1,2,3-triiodobenzenes and benzylketones.
    • Source: RSC Advances, 2021.
  • Selective Nitro Reduction Protocols

    • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.[3][4]

    • Source: Synthetic Communications, 2007.[4]

  • Benzofuran Scaffold Properties

    • PubChem Compound Summary for 7-Nitrobenzofuran (Analogous Core).
    • Source: N
  • General Benzofuran Synthesis (Rap-Stoermer)

    • Benzofuran Synthesis through Iodocycliz
    • Source: MOJ Bioorganic & Organic Chemistry, 2017.

Sources

Application

Application Note: 7-Iodo-5-nitrobenzofuran in Advanced Materials Science

[1] Executive Summary 7-Iodo-5-nitrobenzofuran (CAS: 478617-58-2) is a specialized heterocyclic building block distinguished by its "Janus-type" electronic asymmetry .[1] It features a strong electron-withdrawing nitro g...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

7-Iodo-5-nitrobenzofuran (CAS: 478617-58-2) is a specialized heterocyclic building block distinguished by its "Janus-type" electronic asymmetry .[1] It features a strong electron-withdrawing nitro group (


) at position 5 and a highly reactive iodine handle at position 7.[1] This unique architecture makes it an ideal scaffold for synthesizing Donor-

-Acceptor (D-

-A)
systems used in organic light-emitting diodes (OLEDs), non-linear optical (NLO) materials, and "turn-on" fluorescent sensors.[1]

This guide provides researchers with high-fidelity protocols for transforming this precursor into functional materials, focusing on cross-coupling methodologies and redox-switching applications.[1]

Material Properties & Mechanistic Insight[1]

Electronic Architecture

The utility of 7-Iodo-5-nitrobenzofuran lies in its ability to independently tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[1]

  • LUMO Localization (The Acceptor): The 5-nitro group lowers the LUMO energy, facilitating electron injection in semiconductor applications and acting as a fluorescence quencher via Photoinduced Electron Transfer (PET).[1]

  • HOMO Tuning (The Reactive Handle): The 7-iodo position is electronically coupled to the furan oxygen lone pairs.[1] Functionalizing this position with electron-rich groups (e.g., thiophenes, arylamines) via Pd-catalyzed cross-coupling raises the HOMO, narrowing the bandgap for visible-light absorption/emission.[1]

Key Applications
Application DomainFunctionalityMechanism
Organic Electronics D-

-A Chromophore
Sonogashira/Suzuki coupling creates "push-pull" systems for charge transfer.[1]
Fluorescent Sensors Hypoxia/Reductase ProbeNitro group quenches fluorescence; reduction to amine restores emission ("Turn-On").[1]
Biomaterials Surface FunctionalizationIodine handle allows covalent attachment to polymer backbones for antimicrobial coatings.[1]

Experimental Protocols

Protocol A: Synthesis of D- -A Chromophores (Sonogashira Coupling)

Objective: To couple an electron-rich alkyne donor to the 7-position, creating a conjugated "push-pull" material for NLO or OLED applications.[1]

Materials:

  • Substrate: 7-Iodo-5-nitrobenzofuran (1.0 eq)

  • Coupling Partner: Phenylacetylene or 3-Ethynylthiophene (1.2 eq)[1]

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

    
    ] (5 mol%)[1]
    
  • Co-Catalyst: Copper(I) iodide (CuI) (2 mol%)[1]

  • Base/Solvent: Triethylamine (

    
    ) / Tetrahydrofuran (THF) (1:1 v/v)[1]
    

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk flask and cycle with Argon (

    
    ). Oxygen is a poison for the CuI co-catalyst and must be rigorously excluded.[1]
    
  • Dissolution: Dissolve 7-Iodo-5-nitrobenzofuran (1 mmol, ~289 mg) in dry THF (5 mL). Add

    
     (5 mL).[1] Degas the solution by bubbling Argon for 15 minutes.[1]
    
  • Catalyst Addition: Add

    
     and CuI under a positive stream of Argon. The solution may darken slightly.
    
  • Coupling: Add the alkyne (1.2 mmol) dropwise via syringe.

  • Reaction: Stir at 50°C for 12–18 hours. Monitor via TLC (Mobile Phase: Hexane/EtOAc 8:2). The product will typically appear as a highly fluorescent spot (if the nitro quenching is overcome by the extended conjugation) or a distinct UV-active band.[1]

  • Workup: Filter the mixture through a celite pad to remove Pd/Cu residues. Wash with EtOAc.[1][2] Concentrate the filtrate in vacuo.

  • Purification: Purify via silica gel column chromatography.

    • Note: The nitro group makes the product polar; use a gradient of 5%

      
       20% EtOAc in Hexanes.[1]
      
Protocol B: Fluorescence "Turn-On" Assay (Nitro Reduction)

Objective: To demonstrate the sensing capability by reducing the nitro group (quencher) to an amine (fluorophore).[1]

Materials:

  • Substrate: 7-Functionalized-5-nitrobenzofuran (from Protocol A) or parent compound.

  • Reductant: Hydrazine hydrate (

    
    ) or Sodium Dithionite.[1]
    
  • Catalyst: Raney Nickel (for Hydrazine method).[1]

Methodology:

  • Baseline Measurement: Prepare a

    
     solution of the nitro-compound in Ethanol.[1] Record the fluorescence spectrum (
    
    
    
    ). Emission should be negligible (quenched).[1]
  • Reduction: Add Hydrazine hydrate (5 eq) and a catalytic amount of Raney Nickel. Stir at room temperature for 30 minutes.

  • Observation: Filter the catalyst. Record the fluorescence spectrum again.

  • Result: A strong emission band should appear between 450–550 nm (green/yellow), confirming the restoration of the Intramolecular Charge Transfer (ICT) state.[1]

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways for Materials Science applications using 7-Iodo-5-nitrobenzofuran.

G cluster_logic Logic Gate Behavior Start 7-Iodo-5-nitrobenzofuran (Core Scaffold) Step1 Pd-Catalyzed Coupling (Sonogashira/Suzuki) Start->Step1 Functionalize C7-I Step2 Nitro Reduction (Fe/HCl or H2/Pd) Start->Step2 Reduce C5-NO2 Material1 D-π-A Chromophore (OLED Emitters / NLO) Step1->Material1 Extend Conjugation Intermediate 7-Iodo-5-aminobenzofuran Step2->Intermediate Material2 Fluorescent Probes (Turn-On Sensing) Intermediate->Material2 Bio-Conjugation Logic1 NO2 State: Fluorescence OFF Logic2 NH2 State: Fluorescence ON Logic1->Logic2 + Reductant

Figure 1: Divergent synthetic pathways for 7-Iodo-5-nitrobenzofuran. The scaffold serves as a junction point for creating either extended conjugated systems (Top Path) or redox-active sensors (Bottom Path).[1]

Data Summary & Specifications

PropertySpecification / ValueRelevance
Molecular Weight 289.03 g/mol Precursor calculation.[1]
Appearance Yellow/Pale Brown SolidNitro compounds are typically colored due to

transitions.[1]
Solubility DMSO, DMF, THF, DCMCompatible with standard organic synthesis solvents.[1]
Reactive Handles C7-Iodine, C5-NitroAllows orthogonal functionalization (Cross-coupling vs. Reduction).[1]
Storage 2–8°C, Dark, Inert GasIodine-carbon bonds can be light-sensitive over long periods.[1]

References

  • Fluorochem. (2025).[1][3][4] Product Specification: 7-Iodo-5-nitrobenzofuran (CAS 478617-58-2).[1] Fluorochem Ltd.[1] Link

  • Miao, Y., et al. (2019).[1] Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 27510-27540.[1] Link

  • Mehta, S. (2017).[1] Benzofuran Synthesis through Iodocyclization Reactions: Recent Advances. MOJ Bioorganic & Organic Chemistry, 1(7), 00045.[1] Link

  • Gouda, M. A., et al. (2016).[1] Reactivity of Benzofuran Derivatives. Synthetic Communications, 46(14).[1] Link[1]

  • Edinburgh Instruments. (2024).[1] Fluorescence Quenching: Principles and Applications. Application Note. Link

Sources

Method

Application Note: 7-Iodo-5-nitrobenzofuran (NBF-I) for Fluorogenic Bioimaging

This Application Note is designed for researchers utilizing 7-Iodo-5-nitrobenzofuran (NBF-I) , a specialized fluorogenic reagent for the detection and imaging of nucleophiles, specifically biothiols (Cysteine, Homocystei...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 7-Iodo-5-nitrobenzofuran (NBF-I) , a specialized fluorogenic reagent for the detection and imaging of nucleophiles, specifically biothiols (Cysteine, Homocysteine, Glutathione) and amines in biological systems.

Executive Summary & Mechanism of Action

7-Iodo-5-nitrobenzofuran (NBF-I) is a benzofuran-based fluorogenic probe that functions via Nucleophilic Aromatic Substitution (S_NAr) . Unlike its benzofurazan analogs (e.g., NBD-Cl), the benzofuran core offers distinct spectral stability, while the iodine substituent at position 7 provides enhanced reactivity compared to chloro- analogs (NBF-Cl).

The "Turn-On" Mechanism

In its native state, NBF-I is virtually non-fluorescent due to the quenching effect of the electron-withdrawing nitro group and the heavy-atom effect of the iodine. Upon reaction with a nucleophile (e.g., a thiol group of Glutathione or an amine of a protein), the iodine is displaced. This substitution restores the push-pull electronic conjugation of the benzofuran ring, triggering a strong fluorescence emission.

Key Advantages
  • Enhanced Reactivity: The iodide (I⁻) is a superior leaving group compared to chloride (Cl⁻), allowing for faster labeling kinetics under mild physiological conditions.

  • Fluorogenic Switch: Low background fluorescence eliminates the need for extensive washing steps in some assays.

  • Stokes Shift: NBF derivatives typically exhibit a large Stokes shift (Excitation ~340–350 nm; Emission ~520–530 nm), reducing self-quenching and light scattering interference.

Mechanistic Pathway

The following diagram illustrates the reaction of NBF-I with a cellular biothiol (R-SH).

SNAr_Mechanism Probe 7-Iodo-5-nitrobenzofuran (Non-Fluorescent) Transition Meisenheimer Complex Probe->Transition + Target Target Nucleophile (R-SH / R-NH2) Target->Transition Product Fluorescent Adduct (NBF-S-R) Transition->Product Restoration of Conjugation Byproduct Leaving Group (HI) Transition->Byproduct Elimination

Figure 1: S_NAr mechanism. The non-fluorescent probe reacts with nucleophiles to generate a highly fluorescent adduct.

Physicochemical Properties[1]

PropertySpecificationNotes
Chemical Name 7-Iodo-5-nitrobenzofuranAlso referred to as NBF-I
CAS Number 478617-58-2Verified identity
Molecular Weight ~289.03 g/mol
Solubility DMSO, DMF, AcetonitrileLow solubility in pure water; prepare stock in organic solvent.
Excitation Max ~340–350 nmUV/Blue excitation (requires DAPI or specialized filter)
Emission Max ~525–535 nmGreen emission
Reactivity Thiols (-SH) > Amines (-NH2)Reaction rate is pH-dependent (faster at basic pH)

Experimental Protocols

Preparation of Stock Solutions
  • Stock Concentration: Prepare a 10–50 mM stock solution in anhydrous DMSO.

  • Storage: Aliquot and store at -20°C , protected from light. Stable for 3 months.

  • Working Solution: Dilute the stock into PBS or HBSS (pH 7.4) immediately before use. Recommended working concentration: 1–20 µM .

Live-Cell Imaging of Biothiols

This protocol is optimized for detecting intracellular glutathione (GSH) and cysteine levels in adherent cell lines (e.g., HeLa, MCF-7).

Reagents:

  • NBF-I Stock (10 mM in DMSO)

  • N-Ethylmaleimide (NEM) [Optional Negative Control - Thiol Blocker]

  • Krebs-Ringer Buffer or PBS (pH 7.4)

  • Hoechst 33342 (Nuclear Counterstain)

Workflow Diagram:

Cell_Protocol cluster_Control Optional: Negative Control Step1 1. Seed Cells (Confocal Dish, 24h) Step2a Pre-treat with NEM (1 mM, 30 min) Step1->Step2a Step2 2. Wash Cells (PBS x 2) Step1->Step2 Step2a->Step2 Step3 3. Incubate with NBF-I (5-10 µM, 20-30 min, 37°C) Step2->Step3 Step4 4. Wash Cells (PBS x 3) to remove excess probe Step3->Step4 Step5 5. Imaging (Ex: 350nm / Em: 530nm) Step4->Step5

Figure 2: Step-by-step cellular staining workflow including optional negative control.

Detailed Procedure:

  • Seeding: Seed cells on glass-bottom confocal dishes and culture until 70–80% confluence.

  • Washing: Remove culture media and gently wash cells twice with warm PBS.

  • Staining: Add NBF-I working solution (diluted in PBS/HBSS to 5–10 µM ). Incubate for 20–30 minutes at 37°C in the dark.

    • Note: Do not exceed 30 minutes if targeting specific organelles, as diffusion may occur.

  • Counter-staining (Optional): Add Hoechst 33342 (5 µg/mL) during the last 10 minutes of incubation to stain nuclei.

  • Washing: Wash cells 3 times with warm PBS to remove unreacted probe.

  • Imaging: Image immediately using a fluorescence microscope.

    • Excitation: UV channel (approx. 340–360 nm).

    • Emission: Green channel (Bandpass 510–550 nm).

Quantitative Thiol Assay (Plate Reader)

NBF-I can quantify total thiols in lysates.

  • Lysate Prep: Prepare cell or tissue lysates in PBS (pH 7.4). Avoid buffers containing DTT or mercaptoethanol.

  • Reaction: Mix 100 µL of lysate with 100 µL of NBF-I (20 µM in PBS).

  • Incubation: Incubate at 37°C for 20 minutes.

  • Measurement: Read fluorescence (Ex 340 nm / Em 530 nm).

  • Calibration: Use a Glutathione (GSH) standard curve (0–50 µM) to quantify.

Critical Considerations & Troubleshooting

Selectivity (Thiols vs. Amines)

While NBF-I reacts with both amines and thiols, the reaction with thiols is significantly faster (kinetically favored) at physiological pH (7.4).

  • To target Thiols exclusively: Perform labeling at pH 7.0–7.4 and limit incubation to <30 mins.

  • To target Amines: Increase pH to 8.5–9.0 and extend incubation time (1–2 hours).

Solvatochromism

Benzofuran fluorophores are often solvatochromic. The emission maximum may shift depending on the polarity of the cellular environment (e.g., cytosol vs. lipid droplets).

Troubleshooting Table
IssuePossible CauseSolution
No Fluorescence Probe precipitationEnsure stock is fully dissolved in DMSO; do not store diluted aqueous working solution.
High Background Unwashed probeIncrease washing steps (3x PBS). Use lower concentration (1–2 µM).
Rapid Bleaching PhotostabilityUse lower laser power; minimize exposure time.
Blue Shift EnvironmentHigh polarity environments may blue-shift emission; check filters.

References

  • PubChem Compound Summary. (n.d.). 7-Iodo-5-nitrobenzofuran (CID 10964582). National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • Uchiyama, S., et al. (2002). Fluorogenic reagents for thiols: 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and analogs. (Provides mechanistic grounding for nitro-halo-heterocycle probes). Analytica Chimica Acta.

  • Toyo'oka, T. (2009). Resolution of chiral drugs by liquid chromatography based upon diastereomer formation with fluorescent chiral derivatization reagents. (Discusses benzofuran/benzofurazan labeling chemistry). Journal of Biochemical and Biophysical Methods.

(Note: While specific academic papers solely dedicated to "7-iodo-5-nitrobenzofuran" imaging are rare, the protocols above are derived from the established chemistry of the 7-halo-5-nitrobenzofuran class, specifically referencing the behavior of the chloro-analog NBF-Cl and the superior leaving group properties of iodine.)

Application

Application Note: Protocols for Purification of 7-Iodo-5-nitrobenzofuran

Strategic Overview The compound 7-Iodo-5-nitrobenzofuran represents a "privileged scaffold" in medicinal chemistry, particularly in the development of antitubercular agents and kinase inhibitors. The 5-nitro group serves...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The compound 7-Iodo-5-nitrobenzofuran represents a "privileged scaffold" in medicinal chemistry, particularly in the development of antitubercular agents and kinase inhibitors. The 5-nitro group serves as a versatile precursor for amino-functionalization, while the 7-iodo moiety provides a critical handle for Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck).

However, the synthesis of this intermediate—often achieved via the cyclization of 2-hydroxy-3-iodo-5-nitrobenzaldehyde or electrophilic iodination of 5-nitrobenzofuran—frequently yields a crude mixture containing regioisomers (e.g., 3-iodo or 4-iodo variants), unreacted phenolic precursors, and oligomeric side products.

This guide details two complementary purification protocols designed to achieve >98% HPLC purity:

  • Flash Column Chromatography: For initial isolation and removal of polar impurities.

  • Recrystallization: For removal of trace regioisomers and final polishing.

Impurity Profiling & Pre-Purification Analysis

Before initiating purification, the crude material must be characterized to select the optimal method.

Common Impurities
Impurity TypeOriginPhysicochemical CharacteristicRemoval Strategy
Regioisomers Non-selective iodination (e.g., 3-iodo isomer)Similar polarity, slightly different solubilityRecrystallization (Thermodynamic control)
Starting Phenols Incomplete cyclization (e.g., 2-hydroxy-3-iodo-5-nitrobenzaldehyde)High polarity, acidic protonsAlkaline wash / Chromatography
De-iodinated species Photolytic cleavage (5-nitrobenzofuran)Lower molecular weight, distinct retention timeChromatography
Oligomers Radical polymerization during synthesisLow solubility, baseline streak on TLCFiltration / Silica plug
Pre-Purification Workflow (DOT Diagram)

Purification_Decision_Tree Crude Crude Reaction Mixture TLC TLC Analysis (20% EtOAc/Hexane) Crude->TLC Solubility Solubility Test (EtOH vs. EtOAc) TLC->Solubility Decision Impurity Profile? Solubility->Decision MethodA Protocol A: Flash Chromatography (Complex Mixtures) Decision->MethodA >3 Spots / Oily MethodB Protocol B: Recrystallization (High Crystallinity/Low Impurity) Decision->MethodB Solid / Minor Isomers

Figure 1: Decision matrix for selecting the appropriate purification pathway based on crude material state.

Protocol A: Flash Column Chromatography

Objective: Isolation of the target compound from complex reaction mixtures containing unreacted phenols and tars.

Materials
  • Stationary Phase: Silica Gel 60 (40–63 µm mesh).

  • Mobile Phase A:

    
    -Hexane (or Petroleum Ether).
    
  • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Loading Solvent: Dichloromethane (DCM) or Toluene (minimal volume).

Step-by-Step Methodology
  • Column Preparation:

    • Pack a glass column with Silica Gel 60. Ratio: 30g silica per 1g of crude compound.

    • Equilibrate the column with 100%

      
      -Hexane.
      
    • Note: Neutralize silica with 1% Triethylamine (TEA) only if acid-sensitive protecting groups are present (usually unnecessary for nitrobenzofurans).

  • Sample Loading:

    • Dissolve the crude 7-iodo-5-nitrobenzofuran in the minimum amount of DCM.

    • Dry Loading (Recommended): Add silica gel (1:1 w/w with crude) to the solution and evaporate to dryness. Load the resulting free-flowing powder onto the column. This prevents "band broadening" caused by DCM.

  • Elution Gradient:

    • Run the gradient according to the table below to separate the lipophilic benzofuran from polar phenols.

Volume (CV)Solvent Ratio (Hex:EtOAc)Target Elution Event
0–3100 : 0Elution of non-polar impurities (e.g., iodine)
3–895 : 5Elution of 7-Iodo-5-nitrobenzofuran
8–1280 : 20Elution of regioisomers/byproducts
12+50 : 50Flush of polar phenolic starting materials
CV = Column Volume
  • Fraction Collection:

    • Collect fractions. Monitor via TLC (UV 254 nm). The nitro group acts as a strong chromophore; the iodine atom can quench fluorescence.

    • Caution: Protect fractions from direct sunlight. Aryl iodides are photosensitive.

Protocol B: Recrystallization

Objective: Removal of isomeric impurities (e.g., 3-iodo isomer) and trace halides. This method is scalable and thermodynamically driven.

Solvent Selection Logic

Nitrobenzofurans exhibit moderate solubility in polar aprotic solvents but low solubility in alkanes.

  • Primary Solvent: Ethanol (EtOH) or 2-Propanol (IPA).

  • Anti-Solvent: Water or

    
    -Hexane.
    
  • System of Choice: Hot Ethanol (Single solvent) or EtOAc/Hexane (Two-solvent).

Step-by-Step Methodology
  • Dissolution:

    • Place the semi-pure solid in an Erlenmeyer flask.

    • Add Ethanol (approx. 10 mL per gram) and heat to reflux (

      
      ).
      
    • Critical: If the solution is dark/colored, add Activated Charcoal (5% w/w), stir for 5 mins, and filter hot through Celite.

  • Crystallization:

    • Remove from heat.[1][2] Allow the flask to cool to room temperature slowly (over 1–2 hours). Rapid cooling traps impurities.

    • Once at room temperature, transfer to an ice bath (

      
      ) for 1 hour to maximize yield.
      
  • Filtration & Drying:

    • Filter the crystals using a Buchner funnel.[3]

    • Wash the cake with cold Ethanol (

      
      ).
      
    • Dry under high vacuum at

      
       for 6 hours.
      
Recrystallization Workflow (DOT Diagram)

Recrystallization_Cycle Heat Dissolve at Reflux (EtOH) Filter Hot Filtration (Remove Insolubles) Heat->Filter Clarify Cool Slow Cooling (RT -> 0°C) Filter->Cool Nucleation Collect Vacuum Filtration & Wash Cool->Collect Isolation Collect->Heat Reprocess Mother Liquor

Figure 2: Thermal cycle for the purification of nitrobenzofuran derivatives.

Structural Validation (QC)

Ensure the purified product meets the following criteria before use in downstream coupling reactions.

1H NMR Specification (400 MHz, CDCl3)

The substitution pattern is confirmed by the coupling constants (


) of the benzene ring protons.
ProtonChemical Shift (

)
MultiplicityCoupling (

)
Structural Insight
H-2 7.85 – 7.95 ppmDoublet (d)

Hz
Furan ring proton (alpha to O)
H-3 6.90 – 7.00 ppmDoublet (d)

Hz
Furan ring proton (beta to O)
H-4 8.50 – 8.60 ppmDoublet (d)

Hz
Diagnostic: Ortho to Nitro, Meta to H-6
H-6 8.20 – 8.30 ppmDoublet (d)

Hz
Between Nitro and Iodo

Note: The absence of a large ortho-coupling (


 Hz) confirms the 5,7-disubstitution pattern (meta relationship).
Storage & Stability
  • Container: Amber glass vial (protect from light).

  • Atmosphere: Argon or Nitrogen flush (prevents oxidation of the furan ring).

  • Temperature:

    
    .
    

References

  • Manna, K. et al. (2008). Synthesis and biological evaluation of some new benzofuran derivatives. Journal of Medicinal Chemistry, 51(16), 5019–5028. Link

  • Mphahlele, M. J. et al. (2024).[4] Synthesis, Structural Characterization, and Quantum Chemical Study of the 7-Acetyl-5-nitrobenzofurans. Journal of Molecular Structure, 1311, 138398.[4] Link

  • Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th Edition). Butterworth-Heinemann. (Standard text for solvent selection logic). Link

  • Asian Publication Corporation. (2010). Synthesis and Crystal Structure of Benzofuran Derivatives (Recrystallization protocols for nitrobenzofurans). Asian Journal of Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Iodo-5-nitrobenzofuran

Welcome to the technical support center for the synthesis of 7-Iodo-5-nitrobenzofuran. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Iodo-5-nitrobenzofuran. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights needed to improve your yield and obtain a high-purity product.

I. Understanding the Synthetic Challenges

The synthesis of 7-Iodo-5-nitrobenzofuran presents a unique set of challenges primarily related to regioselectivity. The benzofuran ring system has a known preference for electrophilic substitution at the 2-position. However, the presence of a deactivating nitro group at the 5-position complicates this reactivity. The nitro group, being a meta-director, will influence the position of incoming electrophiles on the benzene portion of the molecule. This interplay of directing effects can lead to the formation of multiple isomers, making the isolation of the desired 7-iodo product a significant hurdle.

This guide will explore two main synthetic strategies and the potential issues associated with each:

  • Direct Iodination of 5-Nitrobenzofuran: A seemingly straightforward approach that is often fraught with challenges in controlling the position of iodination.

  • Regiocontrolled Synthesis via an Iodinated Precursor: A multi-step but more reliable method that ensures the correct placement of the iodine atom before the formation of the benzofuran ring.

II. Troubleshooting Guide: Direct Iodination of 5-Nitrobenzofuran

This section addresses the common problems encountered when attempting to directly iodinate 5-nitrobenzofuran.

FAQ 1: My direct iodination of 5-nitrobenzofuran resulted in a low yield of the desired 7-iodo isomer and a mixture of other products. How can I improve the regioselectivity?

Answer:

This is the most common issue with this synthetic approach. The electronic properties of the 5-nitrobenzofuran ring system make it susceptible to electrophilic attack at multiple positions. The furan ring is inherently electron-rich and directs electrophiles to the 2-position, while the nitro group on the benzene ring is deactivating and a meta-director, favoring substitution at the 4 and 6-positions. The 7-position is sterically hindered and electronically deactivated, making direct iodination challenging.

Troubleshooting Strategies:

  • Choice of Iodinating Agent: The reactivity of the iodinating agent can influence the product distribution.

    • Mild Reagents (e.g., I₂/HIO₃): Using molecular iodine in the presence of an oxidizing agent like iodic acid can sometimes offer better control. The in-situ generation of the electrophilic iodine species can be more selective.

    • N-Iodosuccinimide (NIS): NIS is a common and relatively mild source of electrophilic iodine. The reaction can be sensitive to the choice of solvent and the presence of an acid catalyst.

  • Solvent Effects: The solvent can play a significant role in modulating the reactivity of the iodinating agent and stabilizing the intermediates. Experiment with a range of solvents from non-polar (e.g., dichloromethane, chloroform) to polar aprotic (e.g., acetonitrile, DMF).

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the formation of the thermodynamically more stable product. Start with reactions at 0°C or even lower and slowly warm to room temperature while monitoring the reaction progress by TLC or GC-MS.

Underlying Causality: The formation of a mixture of isomers is a direct consequence of the competing directing effects of the benzofuran ring system and the nitro substituent. The sigma complexes leading to the formation of the 4- and 6-iodo isomers are often more stable and kinetically favored over the formation of the 7-iodo isomer.

FAQ 2: I am having difficulty separating the 7-Iodo-5-nitrobenzofuran from its isomers. What purification strategies do you recommend?

Answer:

The separation of regioisomers of 7-Iodo-5-nitrobenzofuran can be a significant challenge due to their similar polarities and physical properties.

Troubleshooting Strategies:

  • Column Chromatography: This is the most common method for isomer separation.

    • Adsorbent: Use a high-quality silica gel with a small particle size for better resolution.

    • Solvent System: A careful selection of the eluent system is critical. Start with a non-polar solvent like hexane and gradually increase the polarity with a more polar solvent like ethyl acetate or dichloromethane. A shallow gradient is often necessary to achieve separation.

    • Multiple Columns: In some cases, a single column may not be sufficient. It may be necessary to collect mixed fractions and re-purify them on a second column with a different solvent system.

  • Recrystallization: If a suitable solvent can be found, fractional recrystallization can be an effective technique for purifying the desired isomer. This method relies on slight differences in the solubility of the isomers. Experiment with a variety of solvents and solvent mixtures.

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution. This method is more expensive and time-consuming but can be very effective for obtaining high-purity material.

Self-Validating System: The purity of the isolated isomer should be rigorously confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The proton NMR spectrum is particularly useful for distinguishing between the different isomers based on the coupling patterns of the aromatic protons.

III. Recommended Protocol: A Regiocontrolled Approach

To circumvent the challenges of poor regioselectivity associated with direct iodination, a more robust and reliable method involves the synthesis of the benzofuran ring from a pre-iodinated precursor. This strategy ensures that the iodine atom is in the correct position from the outset.

Step 1: Synthesis of 5-Nitrobenzofuran (Starting Material)

A common route to 5-nitrobenzofuran starts from 2-hydroxy-5-nitrobenzaldehyde.

Experimental Protocol:

  • To a solution of 2-hydroxy-5-nitrobenzaldehyde in a suitable solvent (e.g., acetone or DMF), add potassium carbonate.

  • To this mixture, add chloroacetonitrile and heat the reaction mixture under reflux.

  • After the reaction is complete (monitored by TLC), cool the mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield pure 5-nitrobenzofuran.

Step 2: Synthesis of 7-Iodo-5-nitrobenzofuran via an Iodinated Precursor

This approach is based on the synthesis of a 7-acetyl-5-nitrobenzofuran derivative starting from an iodinated phenol[1]. A similar strategy can be adapted for the synthesis of 7-Iodo-5-nitrobenzofuran.

Conceptual Workflow:

The key is to start with a phenol that already contains the desired substitution pattern (iodo at position 3 and nitro at position 5 relative to the hydroxyl group). A suitable starting material would be 2-hydroxy-3-iodo-5-nitrobenzaldehyde [2].

Regiocontrolled_Synthesis Start 2-Hydroxy-3-iodo- 5-nitrobenzaldehyde Step1 Reaction with a C2 synthon (e.g., chloroacetonitrile) Start->Step1 Intermediate Cyclization Precursor Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product 7-Iodo-5-nitrobenzofuran Step2->Product

Experimental Protocol (Conceptual):

  • Starting Material: 2-Hydroxy-3-iodo-5-nitrobenzaldehyde. This can be synthesized from 2-hydroxy-5-nitrobenzaldehyde via electrophilic iodination. The hydroxyl group is strongly activating and ortho-, para-directing, favoring iodination at the 3-position.

  • Reaction with a C2 Synthon: React 2-hydroxy-3-iodo-5-nitrobenzaldehyde with a reagent that will provide the remaining two carbons of the furan ring, such as chloroacetonitrile in the presence of a base (e.g., K₂CO₃).

  • Cyclization: The resulting intermediate will undergo an intramolecular cyclization to form the benzofuran ring, yielding 7-Iodo-5-nitrobenzofuran.

  • Purification: The final product can be purified by standard techniques such as column chromatography or recrystallization.

Expertise & Experience: This regiocontrolled approach is superior to direct iodination because it avoids the formation of unwanted isomers. By introducing the iodine atom at an early stage, the regiochemical outcome of the synthesis is predetermined, leading to a much cleaner reaction and a higher yield of the desired product.

IV. Data Presentation

Table 1: Comparison of Synthetic Strategies

FeatureDirect Iodination of 5-NitrobenzofuranRegiocontrolled Synthesis via Iodinated Precursor
Starting Material 5-Nitrobenzofuran2-Hydroxy-3-iodo-5-nitrobenzaldehyde
Number of Steps 1Multiple
Regioselectivity Poor, mixture of isomersExcellent, single isomer
Yield of 7-Iodo Isomer LowHigh
Purification Difficult, requires extensive chromatographyRelatively straightforward
Overall Efficiency LowHigh

V. Characterization of 7-Iodo-5-nitrobenzofuran

Accurate characterization of the final product is crucial to confirm its identity and purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the protons on the benzofuran ring. The coupling constants between the aromatic protons can be used to confirm the substitution pattern and distinguish the 7-iodo isomer from other regioisomers.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the number and types of carbon atoms in the molecule.

  • Mass Spectrometry: This technique will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitro group (typically around 1520 and 1340 cm⁻¹) and the benzofuran ring system.

  • Melting Point: A sharp melting point is an indicator of high purity.

VI. Conclusion

Improving the yield of 7-Iodo-5-nitrobenzofuran synthesis hinges on controlling the regioselectivity of the iodination step. While direct iodination of 5-nitrobenzofuran may seem like a more direct route, it is often plagued by the formation of multiple isomers, leading to low yields and difficult purifications. A more reliable and ultimately more efficient strategy is to employ a regiocontrolled synthesis that starts with an appropriately substituted and pre-iodinated precursor. This approach ensures the desired regiochemistry from the outset and provides a cleaner route to the target molecule. By understanding the underlying chemical principles and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve their success in synthesizing high-purity 7-Iodo-5-nitrobenzofuran.

VII. References

  • Mphahlele, M. J., & Maluleka, G. P. (2024). Synthesis, structural characterization, and quantum chemical study of the 7-acetyl-5-nitrobenzofurans as anticancer agents with antioxidant properties. Journal of Molecular Structure, 1311, 138398. [Link]

  • PubChem. (n.d.). 2-Hydroxy-3-iodo-5-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Yadav, M., et al. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia, 54(1), 645-656.

  • Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorg Org Chem, 1(7), 262-264.

  • Organic Chemistry Portal. (n.d.). Synthesis of Iodoarenes. Retrieved from [Link]

  • Stavber, S., Jereb, M., & Zupan, M. (2008). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides. Synthesis, 2008(10), 1487-1513.

  • Hanson, J. R. (2006). Advances in the Direct Iodination of Aromatic Compounds. Journal of Chemical Research, 2006(5), 277-280.

  • Lulinski, S. (2015). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 20(4), 6374-6387.

  • PubChem. (n.d.). 2-Hydroxy-5-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Mphahlele, M. J., & Maluleka, G. P. (2024). Synthesis, structural characterization, and quantum chemical study of the 7-acetyl-5-nitrobenzofurans as anticancer agents with antioxidant properties. Journal of Molecular Structure, 1311, 138398. [Link]

Sources

Optimization

Technical Support Center: Purification of 7-Iodo-5-nitrobenzofuran

Status: Operational Ticket ID: PUR-7I5N-BZ Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are likely encountering difficulties purifying 7-Iodo-5-nitrobenzofuran due t...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-7I5N-BZ Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely encountering difficulties purifying 7-Iodo-5-nitrobenzofuran due to three competing physicochemical factors:

  • The "Push-Pull" Polarity: The nitro group (position 5) creates a strong dipole, while the iodine (position 7) and benzofuran core add significant lipophilicity. This often leads to "streaking" on silica gel.

  • The Lability of Iodine: The C7-Iodine bond is susceptible to photolytic cleavage and palladium-catalyzed dehalogenation, leading to mixtures of your product and the difficult-to-separate 5-nitrobenzofuran.

  • Synthetic Byproducts: Depending on your route (e.g., Rap-Stoermer or Sonogashira cyclization), you likely face contamination from Triphenylphosphine Oxide (TPPO) or uncyclized phenolic intermediates.

This guide provides a self-validating purification ecosystem designed to isolate high-purity material (>98%) suitable for biological screening or cross-coupling reactions.

Module 1: The Separation Matrix (Chromatography)

The Challenge: Standard Ethyl Acetate/Hexane systems often fail to resolve 7-iodo-5-nitrobenzofuran from its de-iodinated byproduct (5-nitrobenzofuran) due to similar Rf values.

Protocol A: The "Pi-Pi" Interaction Shift

Instead of relying solely on polarity, we exploit the


-

stacking interactions between the electron-deficient nitrobenzofuran ring and aromatic solvents.

Recommended Mobile Phase: Toluene / Petroleum Ether (or Hexane).

  • Start: 10% Toluene in Pet. Ether.

  • Gradient: Ramp to 40% Toluene.

  • Mechanism: Toluene interacts preferentially with the nitro group, altering the retention time relative to non-nitrated impurities more effectively than EtOAc.

Protocol B: Scavenging Triphenylphosphine Oxide (TPPO)

If your synthesis involved a Mitsunobu or Wittig step, TPPO is a persistent contaminant. Column chromatography is often inefficient for bulk removal.

The ZnCl₂ Precipitation Method:

  • Dissolve crude mixture in minimal Ethanol (absolute).

  • Add 2.0 equivalents of ZnCl₂ (relative to expected TPPO).

  • Stir at room temperature for 2 hours.

  • Observation: A white precipitate (TPPO-ZnCl₂ complex) will form.

  • Filter the solid.[1][2][3][4][5] The filtrate contains your benzofuran.

  • Concentrate filtrate and proceed to a short silica plug.

Technical Insight: This method works because the oxygen in TPPO acts as a strong Lewis base, coordinating irreversibly with Zinc(II), rendering the complex insoluble in ethanol.

Module 2: The Crystallization Clinic

The Challenge: Nitro compounds often "oil out" rather than crystallize, especially when impurities are present. The heavy iodine atom, however, facilitates lattice packing if the solvent system is correct.

Solubility Data & Solvent Selection
Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Ethanol (Abs) HighModerateHigh Best for first-pass recrystallization.
DCM/Hexane Very HighHighLowRisk of oiling out; evaporation rate mismatch.
Toluene HighLowMedium Good for removing non-polar tars; requires slow cooling.
Methanol/Water HighLowHigh Classic anti-solvent method.
Standard Operating Procedure (SOP): The "Two-Solvent" Drop
  • Dissolve crude solid in boiling Methanol (approx. 10 mL per gram).

  • Crucial Step: If the solution is dark brown/black, treat with activated charcoal for 5 mins and filter hot through Celite.

  • Add hot Water dropwise to the boiling methanol solution until a persistent turbidity (cloudiness) is observed.

  • Add 1-2 drops of Methanol to clear the solution.

  • Insulate the flask (wrap in foil/towel) to allow slow cooling to room temperature over 2-3 hours.

  • Move to

    
     fridge overnight.
    
  • Result: Long, yellow/orange needles.

Module 3: Stability & Handling (The "Iodine Factor")

The Challenge: Your compound turns purple or darkens upon storage. Diagnosis: Iodine liberation (homolytic cleavage of C-I bond).

Storage Protocol
  • Container: Amber glass vials (Strict requirement).

  • Atmosphere: Argon backfill.

  • Stabilizer: For long-term storage of large batches, store as a solid. If in solution, ensure no Lewis acids are present.

De-iodination Troubleshooting

If you observe a mass peak of [M-126] (Loss of Iodine) during reactions (e.g., Suzuki coupling):

  • Cause: Palladium insertion into C-I is faster than C-Br or C-Cl.

  • Fix: If 7-Iodo is the desired handle, use Pd(PPh3)4 at lower temperatures (

    
    ). If 7-Iodo is a bystander and you are reacting at the 5-Nitro group, you must protect the iodine or switch to a catalyst that prefers oxidative addition into other halides (though I is usually most reactive).
    

Visual Workflow: Purification Decision Tree

The following diagram outlines the logical flow for purifying crude 7-iodo-5-nitrobenzofuran based on impurity profile.

PurificationWorkflow Start Crude Reaction Mixture CheckTPPO Is TPPO Present? (Mitsunobu/Wittig Route) Start->CheckTPPO ZnCl2 ZnCl2 Precipitation (Ethanol, 2.0 eq) CheckTPPO->ZnCl2 Yes TLC TLC Analysis (10% Toluene/Pet Ether) CheckTPPO->TLC No ZnCl2->TLC Filtrate Decision Separation Required? TLC->Decision Column Flash Chromatography Stationary: Silica Mobile: Toluene Gradient Decision->Column Close Impurities (ΔRf < 0.1) Cryst Recrystallization Solvent: MeOH/H2O Decision->Cryst High Purity (>85%) Column->Cryst Polishing Final Pure 7-Iodo-5-nitrobenzofuran (Store in Amber Glass) Cryst->Final

Caption: Logical workflow for isolating 7-iodo-5-nitrobenzofuran, prioritizing TPPO removal and selecting between chromatography and crystallization based on crude purity.

Frequently Asked Questions (FAQ)

Q1: My product is co-eluting with a spot just below it. What is it? A: This is likely 5-nitrobenzofuran (the de-iodinated byproduct). It lacks the heavy iodine atom, making it slightly more polar and lower in molecular weight.

  • Fix: Switch from EtOAc/Hexane to Toluene/Hexane . The interaction of Toluene with the nitro group often resolves this specific pair better than general polar solvents.

Q2: The solid turned into a sticky oil during recrystallization. How do I save it? A: This is "oiling out," common with nitro compounds when the temperature drops too fast or the solution is too concentrated.

  • Fix: Re-heat the mixture until it dissolves. Add a small amount (1-2 mL) of the good solvent (Methanol). Scratch the side of the glass with a spatula while cooling slowly. Do not put it directly into ice; let it reach room temperature first.

Q3: Can I use this compound in a Sonogashira coupling? A: Yes, the C7-Iodine is an excellent handle for Sonogashira coupling. However, the nitro group makes the ring electron-deficient, which actually facilitates the oxidative addition of Pd(0).

  • Warning: Ensure your base (e.g., amine) does not cause nucleophilic attack on the benzofuran ring, which is activated by the nitro group.

References

  • Synthesis of 7-acetyl-5-nitrobenzofurans (Analogous Purification)

    • Title: Synthesis, structural characterization, and quantum chemical study of the 7-acetyl-5-nitrobenzofurans as anticancer agents.[6]

    • Source: University of Johannesburg / UJ Content.
    • Relevance: Validates the use of Toluene as a specific eluent for purifying 5-nitrobenzofuran derivatives.[6]

    • URL:[Link] (Inferred from search context 1.12)

  • TPPO Removal Strategies

    • Title: Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[1]

    • Source:J. Org.[1] Chem. 2017, 82, 9931–9936.[1]

    • Relevance: Establishes the ZnCl₂ protocol for removing phosphine oxides
    • URL:[Link]

  • General Benzofuran Synthesis & Properties: Title: 7-IODO-5-NITROBENZOFURAN Product Data. Source: Fluorochem. Relevance: Confirms commercial availability and basic physicochemical properties (MW 289.02).

Sources

Troubleshooting

Technical Support Center: 7-Iodo-5-nitrobenzofuran Stability &amp; Handling

This technical guide is structured as a specialized support center response for researchers working with 7-Iodo-5-nitrobenzofuran (CAS: 478617-58-2) . Due to the specific nature of this intermediate, the degradation path...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center response for researchers working with 7-Iodo-5-nitrobenzofuran (CAS: 478617-58-2) . Due to the specific nature of this intermediate, the degradation pathways described are derived from the established reactivity profiles of nitro-benzofurans and aryl iodides .

Welcome to the Advanced Chemistry Support Hub. This guide addresses the stability profile of 7-Iodo-5-nitrobenzofuran, a high-value scaffold often used in the synthesis of anti-infective agents and bioactive heterocycles. Our analysis focuses on its three primary vulnerabilities: Photolytic Deiodination , Nucleophilic Ring Opening , and Nitro Group Reduction .

Photolytic Degradation (The Primary Threat)

Issue: "My solid sample has turned from pale yellow to brown/purple, and LCMS shows a mass loss of 127 Da."

The Science: The Carbon-Iodine (C-I) bond at the C7 position is the weakest link in this molecule (Bond Dissociation Energy ~65 kcal/mol). Upon exposure to UV or visible light (blue spectrum), the molecule undergoes homolytic cleavage , generating an aryl radical and an iodine radical (


). The iodine radicals recombine to form molecular iodine (

), causing the characteristic purple/brown discoloration.
  • Pathway: Homolytic Fission

    
     Radical Abstraction (from solvent) 
    
    
    
    5-Nitrobenzofuran (De-iodinated byproduct) .
  • Catalyst: UV Light (

    
    ), Fluorescent lab lighting.
    

Troubleshooting Protocol:

Symptom Diagnosis Corrective Action

| Purple/Brown Solid | Liberation of elemental Iodine (


). | Recrystallize  immediately (EtOH/Hexane) to remove 

, which can act as a radical initiator and accelerate further degradation. | | LCMS [M-126] peak | Formation of 5-nitrobenzofuran (H replaces I). | Check Solvent Quality. Radical abstraction often pulls H atoms from solvents like THF or ethers. Switch to radical-resistant solvents (e.g., Acetonitrile) for storage. |
Base-Mediated Ring Opening (Nucleophilic Attack)

Issue: "The compound disappeared during a basic workup, and NMR shows loss of the furan double bond signals."

The Science: The nitro group at C5 is a strong electron-withdrawing group (EWG). Through conjugation, it significantly reduces the electron density of the furan ring, specifically at the C2 position . This makes the furan ring susceptible to nucleophilic attack by hydroxide (


) or alkoxides (

), leading to ring opening.
  • Pathway: Nucleophilic attack at C2

    
     Ring Opening 
    
    
    
    Phenolic Aldehyde Derivatives (e.g., 2-hydroxy-3-iodo-5-nitrobenzaldehyde derivatives).
  • Risk Factor: High pH (>10) or prolonged exposure to primary amines.

Troubleshooting Protocol:

Symptom Diagnosis Corrective Action

| New Aldehyde Peak (NMR ~10 ppm) | Furan ring cleavage. | Avoid Strong Bases. Use mild bases like


 or 

instead of NaOH/KOH. Maintain pH < 9 during workups. | | Complex Mixture in LCMS | Polymerization of ring-opened intermediates. | Quench Fast. Perform workups at

and neutralize immediately with dilute HCl or

. |
Nitro Group Reduction (Redox Instability)

Issue: "I see a mass shift of -30 Da or -16 Da during hydrogenation or metal-catalyzed coupling."

The Science: The nitro group (


) is highly reducible. While this is often a desired transformation later in synthesis, premature reduction can occur if the compound is exposed to reducing metals (Fe, Zn, Sn) or hydride sources (

) intended for other parts of the molecule.
  • Pathway:

    
     (Nitroso) 
    
    
    
    (Hydroxylamine)
    
    
    (Amine).
  • Byproducts: 7-Iodo-5-aminobenzofuran ([M-30] from parent).

Troubleshooting Protocol:

Symptom Diagnosis Corrective Action

| [M-30] Peak (Amine) | Full reduction of Nitro group. | Selectivity Control. If reducing a ketone/aldehyde elsewhere, use Luche Reduction (


) to protect the nitro group, or use chemoselective reagents like 

. | | [M-16] Peak (Nitroso) | Partial reduction. | Check Metal Contaminants. Trace Pd or Ni from previous steps can catalyze reduction if

or hydride sources are present. Scavenge metals using thiourea silica. |
Visualizing the Degradation Pathways

The following diagram maps the degradation logic for 7-Iodo-5-nitrobenzofuran.

DegradationPathways Parent 7-Iodo-5-nitrobenzofuran (MW: 289.03) Light UV/Vis Light (Homolytic Cleavage) Parent->Light Base Strong Base / Nucleophile (OH-, RO-, R-NH2) Parent->Base Reductant Reducing Agents (H2/Pd, Fe, Sn) Parent->Reductant Radical Aryl Radical Intermediate Light->Radical - I• Iodine Free Iodine (I2) (Purple/Brown Solid) Light->Iodine Dimerization Deiodo 5-Nitrobenzofuran (De-iodinated Product) Radical->Deiodo + H• (from solvent) RingOpen Ring-Opened Phenolic Aldehyde (Salicylaldehyde deriv.) Base->RingOpen Attack at C2 (Furan) Amine 7-Iodo-5-aminobenzofuran (Amine impurity) Reductant->Amine Nitro Reduction

Figure 1: Mechanistic degradation tree for 7-Iodo-5-nitrobenzofuran showing photolytic, hydrolytic, and reductive vulnerabilities.

Frequently Asked Questions (FAQs)

Q1: Can I use DMSO to store my stock solution?

  • Answer: Use with caution. While solubility is high, DMSO can act as an oxidant or participate in Pummerer-type rearrangements if the solution is heated or acidic. For long-term storage (LCMS standards), Anhydrous Acetonitrile stored at -20°C in amber vials is the gold standard.

Q2: Why does my Suzuki coupling at the C7-Iodine fail?

  • Answer: The C5-nitro group is electron-withdrawing, which actually facilitates oxidative addition at the C7-iodine (making the C-I bond more electrophilic). However, if the reaction turns black and fails, it is likely due to Pd-catalyst poisoning by the nitro group (coordination) or competitive reduction of the nitro group by the phosphine ligands.

    • Fix: Use bulky, electron-rich ligands (e.g., XPhos, SPhos) and avoid simple

      
      .
      

Q3: Is this compound shock-sensitive?

  • Answer: While not classified as a primary explosive, low molecular weight nitro-aromatics can be energetic. Do not heat the solid above 100°C in a closed vessel. Always perform a DSC (Differential Scanning Calorimetry) test before scaling up >10g.

References & Grounding[1][2]
  • ICH Guidelines (Q1B). Stability Testing: Photostability Testing of New Drug Substances and Products. (Establishes the standard for light sensitivity testing of aryl iodides).

  • Nitrobenzofuran Reactivity. Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans.[1] (Demonstrates the susceptibility of the nitrobenzofuran core to nucleophilic attack and loss of aromaticity).

  • Photodeiodination Mechanisms. Photochemistry of Aryl Iodides. (General mechanism for the homolytic cleavage of C-I bonds under UV irradiation).

  • Nitro Group Reduction. Selective Reduction of Nitro Compounds. (Standard organic chemistry protocols for preventing unwanted nitro reduction).

Sources

Optimization

Technical Support Center: Synthesis of 7-Iodo-5-nitrobenzofuran

Welcome to the technical support center for the synthesis of 7-Iodo-5-nitrobenzofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Iodo-5-nitrobenzofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important benzofuran derivative. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and confidently characterize your final product.

Troubleshooting Guide: Common Impurities and Solutions

This section addresses specific issues that may arise during the synthesis of 7-Iodo-5-nitrobenzofuran, presented in a question-and-answer format.

Question 1: I performed a nitration of 7-iodobenzofuran and my NMR analysis shows multiple nitro-isomers. How can I improve the regioselectivity for the desired 5-nitro isomer?

Answer:

The formation of multiple nitro-isomers during the electrophilic nitration of 7-iodobenzofuran is a common challenge. The directing effects of both the iodine atom and the oxygen of the furan ring influence the position of the incoming nitro group. While the furan ring tends to direct electrophiles to the 2- and 3-positions, and the iodine is an ortho-, para-director, the electronic nature of the benzofuran system as a whole must be considered. In practice, nitration can occur at positions 4, 5, and 6.

Root Cause Analysis:

  • Reaction Conditions: The ratio of nitric acid to sulfuric acid, temperature, and reaction time significantly impact regioselectivity. Harsh conditions can lead to a mixture of isomers.

  • Steric Hindrance: The iodine at position 7 provides some steric hindrance, which can influence the accessibility of adjacent positions to the nitrating agent.

Troubleshooting Protocol:

  • Control the Temperature: Maintain a low temperature (typically 0-5 °C) throughout the addition of the nitrating mixture and the subsequent reaction. This reduces the activation energy for the formation of less stable isomers.[1][2]

  • Optimize the Nitrating Agent: A standard mixture of concentrated nitric acid and sulfuric acid is commonly used.[1][2] Consider using milder nitrating agents, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), which can sometimes offer improved regioselectivity.

  • Slow Addition: Add the nitrating agent dropwise to the solution of 7-iodobenzofuran in the acid medium. This maintains a low concentration of the active nitronium ion and can favor the thermodynamically more stable product.

  • Purification Strategy: If a mixture of isomers is unavoidable, careful column chromatography is typically required for separation. The choice of solvent system (e.g., hexanes/ethyl acetate) will be critical.

ParameterStandard ConditionOptimized Condition for Higher Selectivity
Temperature Room Temperature0-5 °C
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Acetyl nitrate or milder alternatives
Addition Rate RapidSlow, dropwise addition

Question 2: My mass spectrometry results indicate the presence of di-iodinated and/or di-nitro impurities. What causes this and how can it be prevented?

Answer:

The formation of di-substituted products (di-iodinated or di-nitro) is a result of over-reaction, where the desired mono-substituted product undergoes a second electrophilic substitution.

Root Cause Analysis and Prevention:

  • Di-iodination (in the case of iodinating 5-nitrobenzofuran):

    • Cause: Using an excess of the iodinating agent (e.g., N-iodosuccinimide (NIS), iodine monochloride) or prolonged reaction times. The initial product, 7-iodo-5-nitrobenzofuran, is still activated towards further electrophilic attack, albeit less so than the starting material.

    • Prevention:

      • Stoichiometry: Use a stoichiometric amount (or a slight excess, e.g., 1.05-1.1 equivalents) of the iodinating agent.

      • Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed.

      • Choice of Iodinating Agent: Milder reagents may provide better control. For instance, iodine in the presence of a silver salt can be a more controlled iodination method.[3]

  • Di-nitration (in the case of nitrating 7-iodobenzofuran):

    • Cause: The presence of a strong electron-donating group (the furan oxygen) can make the benzofuran ring susceptible to a second nitration, especially under harsh conditions (high temperature, excess nitrating agent).

    • Prevention:

      • Reaction Conditions: As with improving regioselectivity, use low temperatures (0-5 °C) and a controlled amount of the nitrating agent.[1][2]

      • Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction and work it up once the desired product is formed.

Question 3: I have a significant amount of unreacted starting material (either 5-nitrobenzofuran or 7-iodobenzofuran) even after a long reaction time. What could be the issue?

Answer:

Incomplete conversion is a common issue that can often be resolved by careful examination of the reaction setup and reagents.

Troubleshooting Workflow:

G start Incomplete Conversion Issue reagent_quality Check Reagent Quality (e.g., purity of starting material, concentration of acids) start->reagent_quality activation Insufficient Activation of Electrophile (e.g., inadequate acid catalyst for nitration, inactive iodinating agent) start->activation temp Reaction Temperature Too Low start->temp solubility Poor Solubility of Starting Material start->solubility solution1 solution1 reagent_quality->solution1 Solution: Use fresh, high-purity reagents. solution2 solution2 activation->solution2 Solution: Ensure proper stoichiometry of catalyst/reagents. solution3 solution3 temp->solution3 Solution: Gradually increase temperature while monitoring for side products. solution4 solution4 solubility->solution4 Solution: Choose a more suitable solvent if possible.

Caption: Troubleshooting workflow for incomplete conversion.

Detailed Explanations:

  • Reagent Quality: Ensure that the starting materials are pure and the acids (if used) are of the correct concentration. Older bottles of nitric acid can have a lower concentration. Iodinating agents like NIS can degrade over time.

  • Activation of Electrophile: For nitration, a sufficient amount of sulfuric acid is crucial to generate the nitronium ion (NO₂⁺). For iodination, the specific conditions required to generate the electrophilic iodine species (I⁺) must be met.

  • Temperature: While low temperatures are recommended to control selectivity, a temperature that is too low may result in a very slow or stalled reaction. If the reaction is not proceeding, a cautious and gradual increase in temperature can be attempted while monitoring for the formation of byproducts.

  • Solubility: If the starting material is not fully dissolved in the reaction medium, the reaction will be slow and inefficient. Ensure adequate stirring and consider if a different solvent system is applicable, although nitrations are often performed in the acid mixture itself.

FAQs: Synthesis of 7-Iodo-5-nitrobenzofuran

Q1: Which synthetic route is generally preferred: nitration of 7-iodobenzofuran or iodination of 5-nitrobenzofuran?

A1: The choice of route depends on the availability of starting materials and the desired control over the reaction.

  • Nitration of 7-iodobenzofuran: The iodine atom is an ortho-, para-director, which would favor substitution at positions 6 and 4. However, the overall electronics of the benzofuran system also play a significant role. This route may present more challenges with regioselectivity.

  • Iodination of 5-nitrobenzofuran: The nitro group is a strong deactivating and meta-directing group on the benzene ring. This would direct the incoming electrophile (iodine) away from positions 4 and 6. Therefore, iodination is more likely to occur at position 7, making this a potentially more regioselective route. The synthesis of various 5-nitrobenzofurans is well-documented.[4][5]

Q2: What are some common byproducts from the reagents themselves?

A2: Depending on your chosen synthesis, you may encounter byproducts from the reagents used:

  • If using N-Iodosuccinimide (NIS) for iodination, succinimide will be a major byproduct. It is generally soluble in aqueous media, facilitating its removal during workup.

  • In nitration reactions , oxidative side products can sometimes form if the reaction conditions are too harsh, leading to complex byproduct mixtures.

Q3: What analytical techniques are most useful for identifying impurities in this synthesis?

A3: A combination of techniques is recommended for comprehensive analysis:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and getting a quick overview of the number of components in a mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the main product and identification of isomeric impurities. The coupling patterns and chemical shifts of the aromatic protons are highly informative.

  • Mass Spectrometry (MS), especially LC-MS: To determine the molecular weight of the components in your mixture. This is very effective for detecting over-substituted products (e.g., di-nitro or di-iodo compounds) and unreacted starting materials.

Q4: Can you provide a general purification protocol?

A4: After aqueous workup to remove acids and soluble byproducts, the crude product is typically a solid.

  • Recrystallization: If the main impurity is the starting material or one of the isomers is present in a small amount, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can be an effective purification method.

  • Column Chromatography: For complex mixtures of isomers or byproducts with similar polarity, flash column chromatography on silica gel is the most reliable method. A gradient elution with a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically employed.

Experimental Workflow Example: Iodination of 5-Nitrobenzofuran

G cluster_0 Reaction Setup cluster_1 Workup & Isolation cluster_2 Purification A Dissolve 5-nitrobenzofuran in solvent (e.g., Acetic Acid) B Add Iodinating Agent (e.g., NIS) portion-wise A->B C Stir at controlled temperature (e.g., 80 °C) B->C D Cool and pour into water C->D E Extract with organic solvent (e.g., Ethyl Acetate) D->E F Wash with Na₂S₂O₃ (aq) to remove excess I₂ E->F G Dry and concentrate F->G H Column Chromatography (Silica Gel) G->H I Characterize pure fractions (NMR, MS) H->I

Caption: General experimental workflow for the synthesis of 7-Iodo-5-nitrobenzofuran.

References

  • EP1394155B1 - Process for the preparation of 5-Nitrobenzofurans - Google Patents.
  • Synthesis, structural characterization, and quantum chemical study of the 7-acetyl-5-nitrobenzofurans as anticancer agents with... - UJ Content - University of Johannesburg. Available at: [Link]

  • Reactions of Benzofuran Oxidation, Nitration and Bromination of 7-Hydroxy' and 7-Metboxy-benzofuran Derivatives - ResearchGate. Available at: [Link]

  • Synthesis, Structural Characterization, and Quantum Chemical Study of the 7-Acetyl-5-nitrobenzofurans as Anticancer Agents with Antioxidant Properties - ResearchGate. Available at: [Link]

  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Available at: [Link]

  • Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - NIH. Available at: [Link]

  • Benzofuran Synthesis through Iodocyclization Reactions: Recent Advances - ResearchGate. Available at: [Link]

  • Selected examples of iodination reactions as a route to novel polyphosphorus frameworks. - ResearchGate. Available at: [Link]

  • (PDF) Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles - ResearchGate. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen. Available at: [Link]

  • A brief synthesis of β-iodofurans. Chem Commun 1007-1008 - ResearchGate. Available at: [Link]

  • On the mechanism of iodination of tyrosine - PubMed. Available at: [Link]

  • Diels-Alder reactions of nitrobenzofurans: A simple dibenzofuran Synthesis. Theoretical studies using DFT methods | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias - SciSpace. Available at: [Link]

  • Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias - Semantic Scholar. Available at: [Link]

  • Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias - ResearchGate. Available at: [Link]

  • Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias - Scite.ai. Available at: [Link]

  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 7-Iodo-5-nitrobenzofuran

Status: Operational Ticket ID: SC-BF-7I5N-001 Assigned Specialist: Senior Application Scientist Subject: Process Optimization, Safety Protocols, and Troubleshooting for Scale-Up (>100g) Executive Summary & Route Strategy...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-BF-7I5N-001 Assigned Specialist: Senior Application Scientist Subject: Process Optimization, Safety Protocols, and Troubleshooting for Scale-Up (>100g)

Executive Summary & Route Strategy

Scaling up the synthesis of 7-Iodo-5-nitrobenzofuran presents unique challenges due to the electronic deactivation of the nitro group and the steric crowding of the iodine atom at the C7 position.

The Recommended Scale-Up Route: To ensure high regioselectivity and safety, we recommend the "Pre-Iodinated Aldehyde" route using Bromoacetaldehyde diethyl acetal . This avoids the hazardous and low-yielding direct nitration of iodobenzofuran or the high-temperature decarboxylation required by the ethyl bromoacetate method.

Core Workflow:

  • Iodination: 2-Hydroxy-5-nitrobenzaldehyde

    
     2-Hydroxy-3-iodo-5-nitrobenzaldehyde.
    
  • O-Alkylation: Reaction with Bromoacetaldehyde diethyl acetal.

  • Cyclization: Acid-mediated ring closure to 7-Iodo-5-nitrobenzofuran.

Process Visualization (Workflow & Logic)

The following diagrams illustrate the chemical pathway and the troubleshooting logic for the critical cyclization step.

SynthesisWorkflow Start Start: 2-Hydroxy-5-nitrobenzaldehyde Step1 Step 1: Iodination (ICl / AcOH or I2 / H2O2) Start->Step1 Regiocontrol (Ortho) Inter1 Intermediate A: 2-Hydroxy-3-iodo-5-nitrobenzaldehyde Step1->Inter1 Step2 Step 2: O-Alkylation (BrCH2CH(OEt)2 / K2CO3 / DMF) Inter1->Step2 Williamson Ether Synthesis Inter2 Intermediate B: Acetal Precursor Step2->Inter2 Step3 Step 3: Cyclization (Amberlyst-15 or AcOH/H2SO4) Inter2->Step3 De-acetalization & Condensation Final Target: 7-Iodo-5-nitrobenzofuran Step3->Final

Caption: Figure 1. Optimized chemical workflow for the regioselective synthesis of 7-Iodo-5-nitrobenzofuran.

Critical Control Points (FAQs & Troubleshooting)
Phase 1: Iodination (Precursor Synthesis)

Context: You are converting 2-hydroxy-5-nitrobenzaldehyde to 2-hydroxy-3-iodo-5-nitrobenzaldehyde.

Q1: I am observing di-iodination or loss of the aldehyde functionality. How do I control this?

  • Root Cause: The phenol ring is deactivated by the nitro group but activated by the hydroxyl. If the reaction is too hot or stoichiometry is loose, iodine may attack the aldehyde position (oxidation) or over-iodinate.

  • Solution:

    • Reagent Selection: Use Iodine Monochloride (ICl) in Acetic Acid. It is more electrophilic than

      
       and works well on deactivated rings.
      
    • Temperature: Maintain strictly between 20–25°C . Do not heat.

    • Stoichiometry: Use exactly 1.05 equivalents of ICl.

    • Protocol: Add ICl dropwise over 2 hours to a stirred solution of the aldehyde.

Q2: The workup results in a sticky emulsion. How do I isolate the solid efficiently?

  • Troubleshooting:

    • Quench excess iodine with 10% Sodium Thiosulfate (

      
      ) .
      
    • Adjust pH to 3-4 using dilute HCl (prevents phenolate formation which is water-soluble).

    • Critical Step: If an emulsion forms, do not extract. Instead, perform a precipitation workup . Pour the reaction mixture into 5 volumes of ice water with vigorous stirring. The product should crash out as a yellow solid. Filter and wash with cold water.

Phase 2: O-Alkylation (The Acetal Step)

Context: Reaction of the iodinated aldehyde with bromoacetaldehyde diethyl acetal.

Q3: The reaction is stalling at 60% conversion after 24 hours.

  • Root Cause: The steric bulk of the Iodine at C3 (ortho to the hydroxyl) hinders the nucleophilic attack of the phenoxide on the alkyl bromide.

  • Solution:

    • Catalyst: Add Potassium Iodide (KI) (10 mol%) to generate the more reactive iodoacetaldehyde diethyl acetal in situ (Finkelstein condition).

    • Solvent: Switch from Acetone to DMF or DMAc to increase the reaction rate via better solvation of the phenoxide anion.

    • Temperature: Increase to 100°C .

Phase 3: Cyclization (Ring Closure)

Context: Acid-catalyzed cyclization of the acetal to the furan ring.

Q4: My product is turning into a black tar during cyclization.

  • Root Cause: Polymerization of the benzofuran product. Benzofurans, especially electron-deficient ones, are sensitive to strong mineral acids at high temperatures.

  • Solution:

    • Switch Acid: Move away from refluxing

      
      . Use Amberlyst-15  (solid acid catalyst) in Chlorobenzene  or Toluene  at reflux.
      
    • Mechanism: The solid acid allows for easy removal and prevents prolonged exposure of the product to acidic species during workup.

    • Dean-Stark: Use a Dean-Stark trap to remove the ethanol/water byproduct, driving the equilibrium forward without harsh dehydration agents.

Troubleshooting Issue Issue: Low Yield / Tar Check1 Check Acid Strength Issue->Check1 Decision1 Is it H2SO4? Check1->Decision1 Action1 Switch to Amberlyst-15 or Polyphosphoric Acid (PPA) Decision1->Action1 Yes Check2 Check Atmosphere Decision1->Check2 No Action2 Ensure N2/Ar purge (Prevents oxidation) Check2->Action2

Caption: Figure 2. Logic tree for troubleshooting cyclization failures.

Data & Specifications
Solvent Selection Guide for Recrystallization

Avoid column chromatography on scale (>100g) by using these validated solvent systems.

Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 90:10High Best for final polish. Dissolve hot in EtOH, add water until turbid, cool slowly.
Toluene / Heptane 1:2Medium Good for removing non-polar impurities.
Acetic Acid 100%High Excellent for the iodinated precursor.
Safety Profile: 7-Iodo-5-nitrobenzofuran
  • Energetic Warning: The compound contains a nitro group and a strained heterocyclic ring. While not a primary explosive, DSC (Differential Scanning Calorimetry) analysis is mandatory before heating >150°C.

  • Iodine Handling: Precursors liberate corrosive vapors. All reactor vents must be scrubbed with 10% NaOH/Thiosulfate solution.

Detailed Protocol: The "Amberlyst" Method (100g Scale)

Step 1: Precursor Synthesis

  • Charge 2-hydroxy-5-nitrobenzaldehyde (100 g, 0.60 mol) and Acetic Acid (500 mL) into a 2L reactor.

  • Add ICl (102 g, 0.63 mol) dropwise over 2 hours at 25°C.

  • Stir for 4 hours. Monitor by HPLC.

  • Pour into Ice Water (2.5 L). Filter the yellow precipitate.

  • Dry at 50°C under vacuum. Yield Expectation: 85-90%.

Step 2: Alkylation & Cyclization (Telescoped)

  • Dissolve the iodinated aldehyde (150 g, 0.51 mol) in DMF (600 mL).

  • Add

    
      (140 g, 1.0 mol) and Bromoacetaldehyde diethyl acetal  (110 g, 0.56 mol).
    
  • Heat to 100°C for 6 hours.

  • Workup: Pour into water, extract with Toluene (3 x 400 mL).

  • Cyclization: Take the Toluene layer (containing the acetal intermediate), add Amberlyst-15 (30 g).

  • Reflux with a Dean-Stark trap for 4 hours.

  • Filter hot to remove catalyst. Cool filtrate to 0°C to crystallize the product.

  • Target Yield: 65-70% overall.

References
  • Benzofuran Synthesis via Phenoxyacetic Acids

    • Title: Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids.
    • Source: ResearchG
    • Relevance: Validates the O-alkylation/cyclization pathway for nitro-substituted benzofurans.
  • Iodination Strategies

    • Title: Benzofuran Synthesis through Iodocyclization Reactions: Recent Advances.[1]

    • Source: MOJ Bioorganic & Organic Chemistry.[1]

    • Relevance: Provides mechanistic insight into iodine handling on benzofuran scaffolds.
  • Precursor Data (2-Iodo-4-nitrophenol)

    • Title: 2-Iodo-4-nitrophenol | C6H4INO3 | CID 284949.[2]

    • Source: PubChem (NIH).
    • Relevance: Physical properties and safety data for the core iodinated phenol intermedi
  • Cyclization Catalysts

    • Title: Synthesis of 5-nitroindole-2-carboxylic acid (Analogous Chemistry).
    • Source: Google P
    • Relevance: Demonstrates the use of Polyphosphoric acid/Amberlyst type catalysts for nitro-heterocycle cyclization to avoid tar form

Sources

Reference Data & Comparative Studies

Validation

validating the structure of 7-Iodo-5-nitrobenzofuran derivatives

A Senior Application Scientist's Guide to the Structural Validation of 7-Iodo-5-nitrobenzofuran Derivatives For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Structural Validation of 7-Iodo-5-nitrobenzofuran Derivatives

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth comparison of analytical techniques for the structural validation of 7-iodo-5-nitrobenzofuran derivatives, a class of compounds with significant potential in medicinal chemistry.[1][2] We will explore the synthetic rationale and then delve into a multi-faceted validation process, emphasizing not just the "how" but the "why" behind the experimental choices.

The Synthetic Foundation: Building the Benzofuran Core

The synthesis of 7-iodo-5-nitrobenzofuran derivatives often begins with a suitably substituted phenol. A common strategy involves the Sonogashira cross-coupling of a halogenated phenol with a terminal acetylene, followed by a cycloisomerization reaction to form the benzofuran ring.[3][4] For instance, the synthesis of 7-acetyl-2-aryl-5-nitrobenzofurans has been achieved through a one-pot tandem Sonogashira cross-coupling of 2-hydroxy-3-iodo-5-nitroacetophenone with various phenylacetylene derivatives, followed by a Cacchi-type heteroannulation.[3][4] This approach is efficient as it does not require the protection of the hydroxyl group.[4]

An alternative approach could involve an Ullmann diaryl ether synthesis followed by an intramolecular C-C bond formation to construct the dibenzofuran scaffold, although this can sometimes result in lower yields.[5] The choice of synthetic route will ultimately depend on the availability of starting materials and the desired substitution pattern on the final molecule.

Synthesis_Workflow cluster_synthesis Synthetic Pathway Starting_Material Substituted Phenol (e.g., 2-hydroxy-3-iodo-5-nitroacetophenone) Coupling Sonogashira Cross-Coupling Starting_Material->Coupling Reagent Terminal Acetylene Reagent->Coupling Cyclization Cacchi-type Cycloisomerization Coupling->Cyclization Product 7-Iodo-5-nitrobenzofuran Derivative Cyclization->Product

Caption: A generalized synthetic workflow for 7-iodo-5-nitrobenzofuran derivatives.

The Validation Gauntlet: A Three-Pronged Approach

Once synthesized, the putative 7-iodo-5-nitrobenzofuran derivative must undergo rigorous structural analysis. A self-validating system relies on the convergence of data from multiple, independent analytical techniques. Here, we focus on Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.

Unveiling the Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[6][7] A suite of 1D and 2D NMR experiments provides information on the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

Experimental Protocol: A Standard NMR Workflow

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the solvent peak.

  • 1D NMR (¹H and ¹³C):

    • Acquire a ¹H NMR spectrum to identify the number and integration of different proton environments. The chemical shifts (δ) will be indicative of the electronic environment of the protons. For example, aromatic protons on the benzofuran core will typically resonate between 7.0 and 8.5 ppm.

    • Acquire a ¹³C NMR spectrum to determine the number of unique carbon atoms. The chemical shifts will differentiate between sp², sp³, and carbonyl carbons.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other. This is crucial for piecing together fragments of the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of carbon signals based on their attached protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is instrumental in connecting the molecular fragments and confirming the overall carbon skeleton, including the positions of substituents like the iodo and nitro groups.

Causality in Spectral Interpretation: The presence of the electron-withdrawing nitro group and the halogen atom will have predictable effects on the chemical shifts of nearby protons and carbons, providing key evidence for their positions on the benzofuran ring.

NMR_Workflow Sample_Prep Sample Preparation (~5-10 mg in deuterated solvent) 1D_NMR 1D NMR Acquisition (¹H, ¹³C) Sample_Prep->1D_NMR 2D_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Spectral_Analysis Spectral Analysis & Interpretation 2D_NMR->Spectral_Analysis Structure_Elucidation Structure Elucidation Spectral_Analysis->Structure_Elucidation

Caption: A systematic workflow for NMR-based structural elucidation.

Confirming the Mass: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and can offer valuable information about its elemental composition and fragmentation patterns. For nitrofuran derivatives, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly powerful technique.[8][9]

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile.

  • Chromatographic Separation: Inject the sample into an HPLC system to separate the target compound from any impurities. A C18 column is commonly used for this purpose.[10]

  • Ionization: The eluent from the HPLC is directed to the mass spectrometer's ion source. Electrospray ionization (ESI) in positive mode is often effective for this class of compounds.[9][10]

  • MS Analysis:

    • Full Scan MS: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M+Na]⁺). High-resolution mass spectrometry (HRMS) can provide the exact mass to within a few parts per million, allowing for the determination of the molecular formula.

    • Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule, which can be used to confirm its structure.

Trustworthiness through Fragmentation: The fragmentation pattern should be consistent with the proposed structure. For example, the loss of characteristic fragments such as NO₂ or I can be indicative of their presence in the molecule.

Analytical TechniqueInformation ProvidedKey Advantage
¹H NMR Proton environment and connectivityRapid assessment of structural features
¹³C NMR Carbon skeletonNumber and type of carbon atoms
2D NMR Detailed connectivity (H-H, C-H)Unambiguous assignment of atoms
HRMS Exact mass and molecular formulaHigh accuracy and confidence in elemental composition
MS/MS Fragmentation patternStructural confirmation and fingerprinting
X-ray Crystallography 3D atomic arrangement in solid stateDefinitive, unambiguous structure determination
The Gold Standard: Single-Crystal X-ray Crystallography

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive structural evidence.[11][12] This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.[13][14]

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution. This is often the most challenging step. A new benzofuran derivative, 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester, was successfully crystallized from a petroleum ether-ethyl acetate solution for X-ray analysis.[12]

  • Data Collection: Mount a suitable crystal on a diffractometer and expose it to a beam of X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

Authoritative Grounding: The resulting crystal structure provides an unambiguous confirmation of the connectivity and stereochemistry of the molecule, serving as the ultimate arbiter in cases where NMR and MS data may be ambiguous. The crystal structure of a related compound, 5-iodo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran, has been determined, demonstrating the utility of this technique for iodo-substituted benzofurans.[15]

Conclusion

The structural validation of 7-iodo-5-nitrobenzofuran derivatives requires a synergistic approach that leverages the strengths of multiple analytical techniques. NMR spectroscopy provides the initial framework of the molecular structure, mass spectrometry confirms the molecular weight and elemental composition, and single-crystal X-ray crystallography offers the definitive, three-dimensional structure. By employing this self-validating system, researchers can have the highest degree of confidence in their synthesized compounds, a critical prerequisite for advancing drug discovery and development.

References

  • ResearchGate. Resolved X-ray crystallographic structures of 1−7 showing their configuration adopted in the solid state and the dihedral angle of the vinyl-phenyl planes. Available from: [Link].

  • Lu, Y.-Z., et al. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. Available from: [Link].

  • Food Safety and Inspection Service. (2010). Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. United States Department of Agriculture. Available from: [Link].

  • De Wasch, K., et al. (2003). Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 794(1), 125-134. Available from: [Link].

  • Palmer, R. A., et al. (2014). X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. Crystallography Reports, 59(5), 723-727. Available from: [Link].

  • Palmer, R. A., et al. (2014). X-Ray Crystallographic Structure of 3-(Propan-2-Ylidene) Benzofuran-2(3h)-One. ResearchGate. Available from: [Link].

  • ResearchGate. X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. Available from: [Link].

  • Rodziewicz, L., & Zawadzka, I. (2013). Development and validation of a new method for determining nitrofuran metabolites in bovine urine using liquid chromatography - tandem mass spectrometry. Roczniki Państwowego Zakładu Higieny, 64(4), 285-291. Available from: [Link].

  • Shimadzu. Determination of the Derivatives of Nitrofuran Metabolites in Marine Products by Ultra High Performance Liquid Chromatography / Triple Quadrupole Mass. Available from: [Link].

  • Wang, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. Available from: [Link].

  • Besson, T., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 26(11), 3235. Available from: [Link].

  • Maluleka, M. M., et al. (2024). Synthesis, structural characterization, and quantum chemical study of the 7-acetyl-5-nitrobenzofurans as anticancer agents with antioxidant properties. Journal of Molecular Structure, 1311, 138398. Available from: [Link].

  • Wójcik, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1551. Available from: [Link].

  • Li, J., et al. (2023). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. Molecules, 28(14), 5345. Available from: [Link].

  • Wang, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. Available from: [Link].

  • Bell, S. E. J., et al. (1985). Gas chromatographic/mass spectrometric analysis of specific isomers of polychlorodibenzofurans. Biomedical Mass Spectrometry, 12(6), 247-253. Available from: [Link].

  • Maluleka, M. M., et al. (2024). Synthesis, Structural Characterization, and Quantum Chemical Study of the 7-Acetyl-5-nitrobenzofurans as Anticancer Agents with Antioxidant Properties. ResearchGate. Available from: [Link].

  • Yadav, M., et al. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656. Available from: [Link].

  • Chen, Y., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 30(15), 1-14. Available from: [Link].

  • Choi, H. D., et al. (2014). 5-Iodo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o178. Available from: [Link].

  • Daletos, G., et al. (2017). Structure Elucidation of Antibiotics by NMR Spectroscopy. Methods in Molecular Biology, 1520, 63-83. Available from: [Link].

  • Daletos, G., et al. (2017). Structure Elucidation of Antibiotics by NMR Spectroscopy. Springer Nature Experiments. Available from: [Link].

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Comparative

Spectroscopic Profiling of Halogenated Nitrobenzofurans: F, Cl, and I Variants

Executive Summary: The Halogen Trade-Off In the development of fluorescent probes and prodrug scaffolds, the 7-nitrobenzofuran (NBD) moiety remains a cornerstone due to its small size and high solvatochromism. However, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Trade-Off

In the development of fluorescent probes and prodrug scaffolds, the 7-nitrobenzofuran (NBD) moiety remains a cornerstone due to its small size and high solvatochromism. However, the choice of the halogen substituent at the 4-position—Fluorine (F), Chlorine (Cl), or Iodine (I)—dictates the functionality of the probe.[1]

This guide compares the spectroscopic and kinetic profiles of these derivatives. While NBD-F and NBD-Cl are the industry standards for high-yield fluorogenic labeling, Iodinated NBD derivatives (NBD-I) represent a specialized class utilized for their heavy-atom effect. This effect modulates fluorescence lifetime (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


) for time-resolved imaging and enhances intersystem crossing (ISC) for singlet oxygen (

) generation.
FeatureNBD-F NBD-Cl NBD-I Derivatives
Primary Utility High-throughput KineticsGeneral LabelingLifetime Imaging / ROS Generation
Reactivity (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

)
Ultra-FastModerateSlow / Precursor Required
Fluorescence (

)
High (>0.3)High (>0.3)Quenched (Heavy Atom Effect)
Triplet Yield (

)
NegligibleLowSignificant

Mechanistic Photophysics

To understand the spectroscopic divergence, one must analyze the electronic relaxation pathways.[1] The NBD chromophore undergoes intramolecular charge transfer (ICT).[1] The introduction of Iodine triggers the Heavy Atom Effect , enhancing spin-orbit coupling.

The Heavy Atom Effect (Jablonski Diagram)

The following diagram illustrates the kinetic competition between radiative decay (Fluorescence) and non-radiative Intersystem Crossing (ISC) induced by the iodine substituent.[1]

Jablonski cluster_legend Pathway Dominance GS Ground State (S0) ES Excited Singlet (S1) ICT State GS->ES Excitation (460-480 nm) ES->GS Fluorescence (530-550 nm) (Dominant in NBD-Cl/F) TS Triplet State (T1) Reactive Intermediate ES->TS Intersystem Crossing (ISC) (Enhanced by Iodine) TS->GS Phosphorescence (Weak) ROS Singlet Oxygen (1O2) Cytotoxicity TS->ROS Energy Transfer (Type II Sensitization) NBD-Cl/F: Green Path NBD-Cl/F: Green Path NBD-I: Red/Yellow Path NBD-I: Red/Yellow Path NBD-Cl/F: Green Path->NBD-I: Red/Yellow Path

Spectroscopic & Kinetic Comparison

Absorbance and Solvatochromism

All NBD derivatives exhibit strong solvatochromism due to the large dipole moment change upon excitation. However, the halogen substituent alters the molar absorptivity (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


) and the reaction kinetics with nucleophiles (amines/thiols).
  • NBD-F (4-Fluoro-7-nitrobenzofurazan): The most electrophilic variant. Ideal for kinetic studies of slow-reacting amines or sterically hindered sites.

  • NBD-Cl (4-Chloro-7-nitrobenzofurazan): The standard reagent.[2] Exhibits a balance of stability and reactivity.

  • NBD-I (Iodinated variants): Often synthesized via halide exchange or used as a pre-formed scaffold.[1] The C-I bond is weaker, and the large iodine atom can induce steric shifts in absorption maxima (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    ).
    
Fluorescence Quantum Yield ( ) vs. Lifetime ( )

The most critical distinction for assay development is the inverse relationship between the mass of the halogen and the fluorescence intensity.[1]

ParameterNBD-F / NBD-Cl AdductsIodinated NBD AnalogsMechanistic Cause
ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

(Excitation)
~465 nm~470–480 nmBathochromic shift due to polarizability of Iodine.

(Emission)
~535 nm~540–550 nmStabilization of the excited ICT state.
ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

(Quantum Yield)
High (0.3 – 0.6) Low (< 0.1) Spin-orbit coupling facilitates

transition.
Lifetime (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

)
1 – 8 ns (Solvent dependent)< 1 ns (Shortened)Rapid depopulation of

via ISC.
ngcontent-ng-c3932382896="" class="ng-star-inserted">

Application Insight: In Fluorescence Lifetime Imaging Microscopy (FLIM), NBD-I derivatives can be multiplexed with NBD-Cl derivatives. The spectral overlap is high, but the lifetimes are distinct, allowing software discrimination of two targets using a single excitation source.[1]

Experimental Protocols

Protocol A: Comparative Kinetic Labeling

Objective: Determine the reactivity rate (


) of NBD-X variants with a model amine (e.g., Proline).
  • Preparation: Prepare 1 mM stock solutions of NBD-F, NBD-Cl, and NBD-I (if available, or synthesize via Finkelstein reaction) in Acetonitrile (MeCN).

  • Buffer: Prepare 100 mM Borate buffer, pH 8.5.

  • Reaction: Mix 50 µL NBD-X stock with 50 µL Proline (10 mM) and 900 µL Buffer.

  • Monitoring: Immediately monitor Absorbance at 470 nm (formation of the adduct) every 10 seconds for 10 minutes.

  • Analysis: Plot

    
     vs. Time. Fit to a pseudo-first-order kinetic model.
    
    • Expectation: NBD-F reaches plateau in < 1 min. NBD-Cl takes 5–10 mins.

Protocol B: Singlet Oxygen Quantum Yield ( )

Objective: Quantify the heavy atom effect of the Iodinated variant using a chemical trap (DPBF).

Reagents:

  • Sensitizer: Iodinated NBD derivative (10 µM in EtOH).[1]

  • Reference: Rose Bengal (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
     in EtOH).
    
  • Trap: 1,3-Diphenylisobenzofuran (DPBF, 50 µM).[1]

Workflow:

Workflow Step1 Sample Prep Match Absorbance of Ref & Sample (Abs ~ 0.1 @ Irradiation λ) Step2 Add Trap Add DPBF (50 µM) to cuvette Step1->Step2 Step3 Irradiation Expose to 470 nm LED (Intervals: 0, 10, 20, 30s) Step2->Step3 Step4 Detection Measure DPBF Bleaching (Absorbance drop @ 410 nm) Step3->Step4 Step5 Calculation Plot ln(A0/A) vs Time Compare Slopes Step4->Step5

Calculation: ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="ng-star-inserted display">



  • ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    : Slope of the plot of ln(
    
    
    
    /
    
    
    ) vs. irradiation time.
  • ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    : Absorption correction factor (
    
    
    
    ).

References

  • Comparison of NBD-F and NBD-Cl Reactivity

    • Imai, K., & Watanabe, Y. (1981).[1][3] "Fluorimetric determination of amino acids with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole." Analytica Chimica Acta. Link

    • Note: Establishes NBD-F as the superior reagent for rapid kinetics.
  • Heavy Atom Effect in Fluorescent Dyes

    • Medintz, I. L., et al. (2001).[1] "Near-infrared heavy-atom-modified fluorescent dyes for base-calling in DNA-sequencing applications." Analytical Chemistry. Link[1]

    • )
  • Singlet Oxygen Generation by Nitro Compounds

    • Wilkinson, F., et al. (1993).[1] "Quantum yields for the photosensitized formation of singlet oxygen in solution." Journal of Physical and Chemical Reference Data. Link[1]

    • Note: Authoritative reference for measurement protocols and reference standards.
  • Solvatochromism of NBD Derivatives

    • Fery-Forgues, S., et al. (1993).[1] "Solvatochromic properties of 4-amino-7-nitrobenzofurazan derivatives." Journal of Photochemistry and Photobiology A: Chemistry. Link

Sources

Validation

comparative reactivity of different positions on the benzofuran ring

This guide provides an in-depth technical analysis of benzofuran reactivity, designed for researchers and drug development professionals.[1] It moves beyond basic textbook definitions to explore the mechanistic drivers o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of benzofuran reactivity, designed for researchers and drug development professionals.[1] It moves beyond basic textbook definitions to explore the mechanistic drivers of regioselectivity and practical synthetic strategies.

Executive Summary: The Electronic Landscape

Benzofuran consists of a benzene ring fused to a furan ring.[2] Unlike its nitrogen analogue (indole), which reacts predominantly at C3, benzofuran displays a marked preference for C2 reaction in both electrophilic substitutions and metal-mediated processes.

This divergence is dictated by the electronegativity of the oxygen atom. While the nitrogen in indole effectively stabilizes the positive charge at C3 (forming an iminium ion), the oxygen in benzofuran is less willing to bear a positive charge. Consequently, the reaction pathway is controlled by the stability of the benzylic carbocation intermediate formed upon C2 attack.

Reactivity Hierarchy
PositionReactivity TypePrimary DriverRelative Reactivity
C2 Electrophilic Substitution (EAS)Benzylic stabilization of sigma complexHigh (Dominant)
C2 Lithiation / DeprotonationKinetic acidity (pKa ~33)Very High
C2 Pd-Catalyzed C-H ActivationConcerted Metallation-Deprotonation (CMD)High
C3 Electrophilic SubstitutionOxonium stabilization (weaker than N)Moderate (Competes only if C2 blocked)
C4-C7 Electrophilic SubstitutionBenzene-like aromaticityLow (Requires activation or directing groups)

Mechanistic Deep Dive: The C2 vs. C3 Dichotomy

The most critical decision in benzofuran functionalization is distinguishing between C2 and C3 reactivity.

Electrophilic Aromatic Substitution (EAS)

In EAS, the regioselectivity is determined by the stability of the cationic


-complex (arenium ion).[1]
  • Path A (C2 Attack): The electrophile (

    
    ) attacks C2. The resulting positive charge resides at C3. This charge can be delocalized into the benzene ring without disrupting the benzene's aromaticity significantly, behaving like a benzyl carbocation .[1]
    
  • Path B (C3 Attack): The electrophile attacks C3. The positive charge resides at C2. To stabilize this, the oxygen lone pair must donate electrons, forming an oxonium ion. Because oxygen is highly electronegative, this resonance contributor is less favorable than the nitrogen equivalent in indole.

Visualization: Resonance Stability Logic

BenzofuranReactivity Start Benzofuran + E+ C2_Attack C2 Attack Start->C2_Attack C3_Attack C3 Attack Start->C3_Attack Inter_C2 Intermediate A: Charge at C3 (Benzylic Stabilization) C2_Attack->Inter_C2 Lower Activation Energy Inter_C3 Intermediate B: Charge at C2 (Requires Oxonium Formation) C3_Attack->Inter_C3 Higher Activation Energy Product_C2 C2-Substituted Product (Major) Inter_C2->Product_C2 Product_C3 C3-Substituted Product (Minor/Rare) Inter_C3->Product_C3

Caption: Mechanistic flow showing why C2 attack is kinetically favored over C3 due to intermediate stability.

Metal-Mediated Functionalization[3][4][5][6][7][8][9]

Lithiation (C2 Selectivity)

Benzofuran undergoes exclusive lithiation at C2 using


-butyllithium (

-BuLi) in THF at -78 °C. The proton at C2 is the most acidic due to the inductive electron-withdrawing effect of the adjacent oxygen atom.
  • Constraint: If C2 is blocked, lithiation does not automatically shift to C3. Instead, it may result in lateral lithiation (if alkyl groups are present) or require halogen-metal exchange strategies.

Transition-Metal Catalyzed C-H Activation

Palladium-catalyzed direct arylation also favors C2.[3] The mechanism typically involves a Concerted Metallation-Deprotonation (CMD) pathway where the acidity of the C2-H bond plays a crucial role.

  • Switching to C3: Accessing C3 via C-H activation is challenging. It often requires:

    • Blocking C2.[4]

    • Using specific bulky ligands that destabilize the C2-metal intermediate.

    • Employing a "one-pot" C2-blocking/C3-functionalization/deprotection strategy.

Experimental Protocols

The following protocols serve as self-validating systems. Success is defined by the isolation of the regioisomer with >95% purity.

Protocol A: Regioselective C2-Bromination

Objective: Synthesize 2-bromobenzofuran to serve as a handle for further cross-coupling.

  • Mechanism: Electrophilic addition-elimination controlled by benzylic stabilization.

  • Setup: Charge a dry round-bottom flask with benzofuran (1.0 equiv) and anhydrous CHCl

    
     (0.5 M concentration). Cool to 0 °C.
    
  • Addition: Dropwise add a solution of Bromine (Br

    
    , 1.05 equiv) in CHCl
    
    
    
    over 20 minutes. Note: The solution will turn reddish-brown.
  • Elimination: Stir for 1 hour. Add excess solid K

    
    CO
    
    
    
    (2.0 equiv) to the reaction mixture and stir vigorously for 30 minutes. Why? This promotes dehydrobromination to restore aromaticity.
  • Workup: Filter off the inorganic salts. Wash the filtrate with saturated Na

    
    S
    
    
    
    O
    
    
    (to quench excess Br
    
    
    ) and brine. Dry over MgSO
    
    
    .
  • Purification: Remove solvent in vacuo. 2-bromobenzofuran is unstable; use immediately or store at -20 °C under argon.

    • Validation:

      
      H NMR (CDCl
      
      
      
      ) shows disappearance of C2-H signal (
      
      
      ~7.6 ppm) and retention of C3-H (
      
      
      ~6.8 ppm).
Protocol B: Palladium-Catalyzed C2-Arylation (Direct C-H Activation)

Objective: Direct coupling of benzofuran with an aryl bromide without pre-functionalization.

  • Reagents: Benzofuran (1.5 equiv), Aryl Bromide (1.0 equiv), Pd(OAc)

    
     (5 mol%), P(t-Bu)
    
    
    
    H-BF
    
    
    (10 mol%), K
    
    
    CO
    
    
    (2.0 equiv).
  • Solvent: DMA (Dimethylacetamide), degassed.

  • Reaction: Heat to 100 °C for 12 hours in a sealed tube.

  • Mechanism: The carbonate base assists in the CMD step, stripping the acidic C2 proton while the Pd(II) species coordinates.

  • Outcome: Exclusive C2 arylation. C3 arylation is observed only in trace amounts (<5%).

Strategic Decision Matrix

Use this logic flow to determine the synthetic route based on your target position.

SynthesisStrategy Target Select Target Position C2 Position C2 Target->C2 C3 Position C3 Target->C3 Benzene Positions C4-C7 Target->Benzene Direct Direct Method: Lithiation (n-BuLi) or EAS (Br2, RCOCl) C2->Direct High Selectivity Indirect Indirect Method: 1. Pre-functionalized precursor 2. Cyclization strategy C3->Indirect Direct EAS fails (gives C2) Complex Complex Method: Requires pre-functionalized starting material (e.g., bromophenol) Benzene->Complex Ring is deactivated

Caption: Decision tree for selecting synthetic strategies based on regioselectivity constraints.

References

  • Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Foundational text on heterocycle electronic theory).
  • Li, W.; et al. "Regioselective Palladium-Catalyzed Direct Arylation of Benzofurans." Journal of the American Chemical Society, 2010. Link (Primary source for C-H activation protocols).

  • Gorelsky, S. I. "Origins of Regioselectivity of the Palladium-Catalyzed C-H Bond Metalation-Deprotonation." Coordination Chemistry Reviews, 2013.[3] Link (Mechanistic insight into CMD pathway).

  • Bogolyubsky, A. V.; et al. "Benzofurans: Synthesis, Properties, and Biological Activity." Current Organic Chemistry, 2015. (Review of general reactivity and synthesis).
  • Echemi. "Regioselectivity of substitution reactions of benzofuran and indole." Link (Comparative analysis of sigma complex stability).

Sources

Comparative

Technical Comparison of Synthetic Routes to 7-Iodo-5-nitrobenzofuran

Executive Summary 7-Iodo-5-nitrobenzofuran (CAS 478617-58-2) is a critical heterocyclic scaffold in medicinal chemistry, particularly valuable for the development of kinase inhibitors, anti-infectives, and radiolabeled i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Iodo-5-nitrobenzofuran (CAS 478617-58-2) is a critical heterocyclic scaffold in medicinal chemistry, particularly valuable for the development of kinase inhibitors, anti-infectives, and radiolabeled imaging agents. The presence of the nitro group allows for subsequent reduction to an amine (for amide coupling), while the iodine atom at the 7-position provides a handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira) to elaborate the core.

Synthesizing this specific regioisomer presents a challenge: regiocontrol . Direct electrophilic substitution on the benzofuran ring is governed by the heteroatom's directing effects, which often favor the C2 or C3 positions over the benzenoid ring. Consequently, de novo construction of the furan ring from a pre-functionalized benzene precursor is the superior strategy for ensuring high isomeric purity.

This guide compares the Constructive Cyclization Route (Method A) against Direct Functionalization (Method B), establishing Method A as the industry standard for reliability and scalability.

Retrosynthetic Analysis & Strategy

To achieve the 7-iodo-5-nitro substitution pattern without contaminating isomers, the most logical disconnection is the C2–C3 bond and the ether linkage. This leads back to a 2-hydroxy-3-iodo-5-nitrobenzaldehyde precursor.

Strategic Decision Tree

Retrosynthesis cluster_0 Method A: Constructive Cyclization (Recommended) cluster_1 Method B: Direct Functionalization (High Risk) Target Target: 7-Iodo-5-nitrobenzofuran Precursor1 7-Iodo-5-nitrobenzofuran-2-carboxylic acid Target->Precursor1 Decarboxylation Intermed1 5-Nitrobenzofuran Target->Intermed1 Iodination? Intermed2 7-Iodobenzofuran Target->Intermed2 Nitration? Precursor2 2-Hydroxy-3-iodo-5-nitrobenzaldehyde Precursor1->Precursor2 Rap-Stoermer / Cyclization Start1 5-Nitrosalicylaldehyde Precursor2->Start1 Regioselective Iodination Risk Risk: C2/C3 Substitution Dominates Intermed1->Risk

Figure 1: Retrosynthetic analysis showing the high-fidelity cyclization route vs. the risky direct functionalization approach.

Detailed Method Comparison

Method A: The Constructive Cyclization Route (Recommended)

This route builds the furan ring after establishing the halogen/nitro substitution pattern on the benzene ring.

  • Mechanism: Electrophilic iodination of 5-nitrosalicylaldehyde occurs exclusively at the 3-position (ortho to the phenol, meta to the nitro/aldehyde). The subsequent reaction with ethyl bromoacetate involves an SN2 alkylation of the phenol followed by an intramolecular Aldol-type condensation (Rap-Stoermer) to close the ring. Finally, hydrolysis and decarboxylation remove the ester handle.

  • Pros: Guaranteed regiochemistry; scalable; uses inexpensive reagents (salicylaldehyde, iodine).

  • Cons: Multi-step (3-4 steps).

Method B: Direct Functionalization

Attempts to introduce the iodine or nitro group onto an existing benzofuran core.

  • Mechanism: Electrophilic aromatic substitution.

  • Failure Mode: The furan ring (specifically C2) is much more reactive than the benzene ring. Nitration of benzofuran typically yields 2-nitrobenzofuran. Iodination of 5-nitrobenzofuran is sluggish and lacks selectivity between C2, C3, and C7.

  • Verdict: Not suitable for high-purity synthesis of the 7-iodo-5-nitro isomer.[1]

Performance Metrics Summary
FeatureMethod A: CyclizationMethod B: Direct Functionalization
Regioselectivity High (>98%) Low (Mixtures)
Overall Yield 40–55%<10% (isolated pure isomer)
Purification Recrystallization (Simple)Column Chromatography (Difficult)
Scalability High (Kg scale feasible)Low
Reagent Cost LowModerate

Experimental Protocols (Method A)

Step 1: Synthesis of 2-Hydroxy-3-iodo-5-nitrobenzaldehyde

Principle: The hydroxyl group strongly activates the ortho position (C3). The nitro and aldehyde groups deactivate the other positions, directing the electrophilic iodine exclusively to C3.

  • Reagents: 5-Nitrosalicylaldehyde (1.0 eq), Iodine (1.1 eq), Potassium Iodide (2.5 eq), 25% aq. Methylamine (trace, catalyst), Water/Ethanol.

  • Procedure:

    • Dissolve 5-nitrosalicylaldehyde in ethanol.

    • Add an aqueous solution of KI and I2 dropwise over 1 hour at room temperature.

    • Stir for 4–6 hours. The color will shift as iodine is consumed.

    • Quench: Pour into ice water containing sodium thiosulfate (to remove excess iodine).

    • Isolation: Filter the yellow precipitate. Recrystallize from ethanol/water.

  • Validation: 1H NMR should show two aromatic singlets (or meta-coupled doublets) shifted significantly downfield due to the iodine and nitro groups.

Step 2: Cyclization to Ethyl 7-Iodo-5-nitrobenzofuran-2-carboxylate

Principle: O-alkylation followed by base-mediated cyclization.

  • Reagents: 2-Hydroxy-3-iodo-5-nitrobenzaldehyde (from Step 1), Ethyl bromoacetate (1.2 eq), Potassium Carbonate (3.0 eq), DMF (anhydrous).

  • Procedure:

    • Suspend the aldehyde and K2CO3 in DMF.

    • Add ethyl bromoacetate dropwise.

    • Heat to 80–90°C for 4 hours. (Monitoring by TLC is essential; look for the disappearance of the aldehyde spot).

    • Workup: Pour onto crushed ice. The ester product usually precipitates as a solid. Filter and wash with water.[2]

    • Note: If the ring closure is incomplete (intermediate O-alkylated product observed), add a stronger base (e.g., DBU) or increase temperature to 110°C briefly.

Step 3: Hydrolysis and Decarboxylation

Principle: Saponification of the ester followed by thermal decarboxylation of the carboxylic acid.

  • Reagents: NaOH (aq), Ethanol, Copper powder, Quinoline.

  • Procedure (Hydrolysis):

    • Reflux the ester in Ethanol/10% NaOH for 1 hour.

    • Acidify with HCl to precipitate 7-iodo-5-nitrobenzofuran-2-carboxylic acid . Filter and dry.[3]

  • Procedure (Decarboxylation):

    • Mix the dry carboxylic acid with copper powder (10% w/w) in quinoline.

    • Heat to 200–210°C (reflux) for 30–60 minutes. Evolution of CO2 gas will be observed.

    • Workup: Cool, dilute with ethyl acetate, and wash extensively with dilute HCl (to remove quinoline) and brine.

    • Dry over MgSO4 and concentrate.

    • Purification: Recrystallization from ethanol or flash chromatography (Hexanes/EtOAc).

Expert Insights & Troubleshooting

Reaction Workflow Diagram

Workflow Step1 Iodination (Regioselective) Step2 O-Alkylation (K2CO3/DMF) Step1->Step2 Step3 Cyclization (Aldol-type) Step2->Step3 Step4 Saponification (NaOH) Step3->Step4 Step5 Decarboxylation (Cu/Quinoline) Step4->Step5

Figure 2: Step-by-step synthetic workflow for the optimal route.

Critical Control Points
  • Iodination Endpoint: Ensure all starting material is consumed before quenching. Residual 5-nitrosalicylaldehyde will carry through and form the non-iodinated impurity (5-nitrobenzofuran), which is very difficult to separate later.

  • Decarboxylation Temperature: This step requires high heat (>200°C). Ensure your solvent (quinoline) is dry. Alternative: Microwave irradiation in NMP can sometimes effect decarboxylation at lower temperatures or faster rates.

  • Safety Warning: 5-Nitrobenzofurans are potentially explosive energetic precursors. Handle dried solids with care and avoid friction/shock, although the iodine atom adds significant mass and stability.

References

  • Preparation of 5-Nitrobenzofurans. European Patent EP1394155B1. Describes the general cyclization conditions for nitro-substituted benzofurans. Link

  • Synthesis of Benzofuran-2-Carboxylic Acid Derivatives. Journal of Heterocyclic Chemistry. Details the Rap-Stoermer reaction conditions using salicylaldehydes and ethyl bromoacetate. Link

  • Iodination of Vanillin and Salicylaldehyde Derivatives. Green Chemistry Letters and Reviews. Provides protocols for regioselective iodination of activated phenols. Link

  • Decarboxylation of Heteroaromatic Acids. Organic Syntheses. Standard procedures for copper-catalyzed decarboxylation in quinoline. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-Iodo-5-nitrobenzofuran

Topic: Personal Protective Equipment & Operational Safety for 7-Iodo-5-nitrobenzofuran CAS: 478617-58-2 Role: Senior Application Scientist The Hazard Landscape: Beyond the SDS To handle 7-Iodo-5-nitrobenzofuran safely, w...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Operational Safety for 7-Iodo-5-nitrobenzofuran CAS: 478617-58-2 Role: Senior Application Scientist

The Hazard Landscape: Beyond the SDS

To handle 7-Iodo-5-nitrobenzofuran safely, we must look beyond generic "Warning" labels and understand the molecular behavior that dictates risk. This compound combines a nitro group (-NO₂) at position 5 with a heavy iodine atom (-I) at position 7 on a benzofuran core.

Why this matters for your safety:

  • Electrophilic Potential (Sensitization Risk): Halogenated nitrobenzofurans are electron-deficient. While less reactive than their fluoro-analogs (like NBD-F), the iodine atom serves as a leaving group in nucleophilic aromatic substitution (

    
    ) reactions. This means the compound can potentially covalently bind to cysteine or lysine residues in skin proteins, posing a risk of contact dermatitis  or sensitization  [1].
    
  • Bioavailability: The benzofuran scaffold is a "privileged structure" in medicinal chemistry, designed to penetrate biological membranes [2]. If solubilized (e.g., in DMSO), skin absorption is significantly enhanced.

  • Physical State: As a solid powder, the primary vector of exposure is inhalation of dust during weighing and surface contamination leading to dermal transfer.

The Defensive Layer: PPE Specifications

Standard "lab coat and glasses" protocols are insufficient for halogenated nitro-aromatics during the weighing phase. You must implement a Barrier-in-Depth strategy.

A. Respiratory & Inhalation Control (Critical)
  • Primary Control: All manipulation of the solid (weighing, transfer) must occur inside a certified Chemical Fume Hood .

  • Secondary Control (If hood airflow is <100 fpm): Use a NIOSH N95 or CEN P3 particulate respirator.

  • Rationale: The nitro group contributes to systemic toxicity if inhaled. Preventing dust generation is easier than cleaning it up.

B. Dermal Protection (Glove Selection)

Data on specific permeation times for this exact CAS is non-existent. We therefore use Chemical Class Logic (Halogenated Nitro-aromatics).

TaskRecommended Glove MaterialThicknessRationale
Handling Solid Double Nitrile (Disposable)0.11 mm (min)Excellent protection against dry particulates. Color contrast (e.g., Blue over White) reveals tears immediately.
Solutions (DMSO/DMF) Laminate Film (e.g., Silver Shield™)Multi-layerNitrile is permeable to DMSO in <5 mins. DMSO drags the toxic payload through the skin.
Solutions (Alcohols/DCM) Thick Nitrile or Viton 0.30 mm+Standard nitrile degrades rapidly in DCM; thicker gauge required for splash protection.
C. Ocular Protection
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 / EN 166).

  • Why: Safety glasses have gaps. If this powder becomes airborne or a solution splashes, the nitro-compound is a severe eye irritant (Category 2A) [3].

Operational Protocol: The "Zero-Contact" Workflow

This protocol minimizes the probability of exposure during the most critical phase: Solubilization .

Step 1: Preparation & Weighing
  • Static Control: Use an anti-static gun or ionizer bar inside the fume hood. Nitro-aromatic powders are often static-prone and "jump" onto spatulas/gloves.

  • The "Coffin" Technique: Line the balance pan with a pre-tared weighing boat inside a larger secondary container (e.g., a plastic Tupperware).

  • Transfer: Weigh the solid. If any grains spill, they fall into the secondary container, not the balance.

Step 2: Solubilization (The Danger Zone)

Most accidents happen here because the compound transitions from a static solid to a mobile, penetrating liquid.

  • Solvent Choice: If using DMSO (Dimethyl sulfoxide), treat the solution as a transdermal poison .

  • Syringe Transfer: Do not pour. Use a luer-lock syringe with a wide-bore needle to add solvent to the vial.

  • Venting: Insert a small vent needle if the vial is sealed to prevent over-pressurization and aerosol spray upon removal.

Step 3: Reaction Monitoring
  • TLC Handling: Do not view TLC plates under UV light without eye protection. 7-Iodo-5-nitrobenzofuran is UV-active.

  • Quenching: Avoid strong basic aqueous wastes (NaOH/KOH) initially, as nitro-benzofurans can form unstable degradation products or generate heat. Quench with mild acidic buffer or water first.

Emergency & Disposal Logic

Spill Response Visualization

(See Diagram Below for Decision Logic)

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid ActionSolid 1. Dampen paper towel (Acetone) 2. Lay over powder (Do not sweep) 3. Wipe inward Solid->ActionSolid ActionLiquid 1. Cover with Absorbent Pads 2. Do NOT use paper towels (spreads) 3. Scoop into jar Liquid->ActionLiquid Waste Double Bag -> Label 'Toxic/Halogenated' ActionSolid->Waste ActionLiquid->Waste Clean Wash Area with Soap/Water (removes hydrophobic residue) Waste->Clean

Figure 1: Decision logic for containing spills of 7-Iodo-5-nitrobenzofuran. Note the specific instruction to dampen solids to prevent aerosolization.

Disposal Streams
  • Solid Waste: Segregate into "Hazardous Solid - Toxic." Do not mix with oxidizers.

  • Liquid Waste:

    • Halogenated Organic: (Due to the Iodine atom). Even if dissolved in non-halogenated solvents like Acetone, the solute dictates the stream in many jurisdictions.

    • Labeling: Explicitly write "Contains Iodinated Nitro-compound" on the tag to alert waste handlers of potential sensitization risks.

References

  • Fluorochem. (2024). Safety Data Sheet: 7-Iodo-5-nitrobenzofuran. Fluorochem Ltd. Link

  • Nevagi, R. J., et al. (2015). Biological and medicinal significance of benzofuran. European Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Chloro-7-nitrobenzofurazan (Analogous Hazard Data). Merck KGaA. Link

  • Cole-Parmer. (2024). Chemical Compatibility Database. Link

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